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  • Product: 4-Bromo-3,5-dimethoxyphenol
  • CAS: 121869-56-5

Core Science & Biosynthesis

Foundational

Starting materials for 4-Bromo-3,5-dimethoxyphenol synthesis

The following guide details the strategic synthesis of 4-Bromo-3,5-dimethoxyphenol , a critical aromatic building block used in the development of neolignans, pharmaceutical intermediates, and advanced materials. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic synthesis of 4-Bromo-3,5-dimethoxyphenol , a critical aromatic building block used in the development of neolignans, pharmaceutical intermediates, and advanced materials.

Executive Summary & Target Analysis

Target Molecule: 4-Bromo-3,5-dimethoxyphenol CAS Registry Number: 121869-56-5 Molecular Formula: C₈H₉BrO₃ Key Structural Features: [1][2]

  • Phenolic Core: Provides a nucleophilic handle for further functionalization (e.g., etherification, esterification).

  • C4-Bromide: A versatile electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation.

  • 3,5-Dimethoxy Pattern: Electron-donating groups that activate the ring but also impose specific steric constraints.

Synthesis Challenge: The primary challenge is regioselectivity . The 3,5-dimethoxyphenol substrate has three activated positions (C2, C4, C6). While C4 is electronically favored, it is sterically flanked by two methoxy groups. Controlling the reaction to prevent over-bromination (formation of 2,4-dibromo or 2,4,6-tribromo species) or misdirected ortho-bromination (at C2/C6) is the critical success factor.

Primary Synthetic Route: Direct Regioselective Bromination

The most efficient and atom-economical route utilizes 3,5-dimethoxyphenol as the starting material. This approach leverages the cooperative directing effects of the hydroxyl and methoxy groups to install the bromine atom at the para position relative to the phenol.

Starting Material Specifications[3]
  • Compound: 3,5-Dimethoxyphenol (also known as Phloroglucinol dimethyl ether).

  • CAS: 500-99-2.

  • Purity Requirement: ≥98% (HPLC). Impurities such as 3-methoxyphenol or phloroglucinol can lead to complex inseparable mixtures.

  • Physical State: Crystalline solid (typically off-white to pale pink).

Reaction Mechanism & Regiochemistry

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .

  • Electronic Activation: The C4 position is the "super-activated" site. It is para to the Hydroxyl group (strong activator) and ortho to both Methoxy groups (strong activators).

  • Steric Considerations: Although C4 is electronically most favorable, it is sterically crowded between two methoxy groups. Using a bulky brominating agent or high temperatures can shift selectivity to the less hindered C2/C6 positions.

  • Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (Br₂). NBS provides a low, controlled concentration of electrophilic bromine, minimizing poly-bromination side products.

Experimental Protocol (Standardized)

Reagents:

  • 3,5-Dimethoxyphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Temperature: 0°C to Room Temperature (25°C)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenol (10 mmol, 1.54 g) in Acetonitrile (50 mL). Ensure complete dissolution.

  • Cooling: Place the reaction vessel in an ice-water bath to cool the solution to 0°C. Lower temperature improves regioselectivity by suppressing the higher-energy activation pathways leading to C2-bromination.

  • Addition: Slowly add NBS (10 mmol, 1.78 g) portion-wise over 15–20 minutes. Crucial: Do not dump NBS all at once; a localized high concentration of brominating agent favors poly-bromination.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor consumption of starting material via TLC (Solvent system: Hexanes/EtOAc 3:1) or HPLC.[3][4]

  • Quenching: Once the starting material is consumed (<2%), quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (20 mL). This destroys any unreacted bromine species.

  • Work-up: Extract the mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with water (2 x 30 mL) followed by Brine (saturated NaCl).

  • Drying & Isolation: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a solid. Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield 4-Bromo-3,5-dimethoxyphenol .

Expected Yield: 80–90% Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.15 (s, 2H, Ar-H), 5.40 (s, 1H, OH), 3.85 (s, 6H, OMe). Note the singlet at 6.15 ppm indicates symmetry, confirming the Br is on the axis of symmetry (C4).

Alternative Route: The Aniline Pathway

If the direct bromination yields inseparable isomers (e.g., 2-bromo or 2,6-dibromo derivatives) due to specific scale-up dynamics, the Sandmeyer-type approach offers a fail-safe alternative, though it is longer.

Workflow[3][5][6][7]
  • Precursor: 3,5-Dimethoxyaniline (CAS 10272-07-8).

  • Bromination: Brominate the aniline with NBS to yield 4-bromo-3,5-dimethoxyaniline . The amino group strongly directs para, reinforcing the C4 selectivity.

  • Diazotization: Convert the amine to the diazonium salt using NaNO₂/H₂SO₄ at 0°C.

  • Hydrolysis: Heat the diazonium salt in aqueous acid to replace the N₂⁺ group with a Hydroxyl (-OH) group.

Visualizing the Synthetic Logic

The following diagram illustrates the competitive pathways and the logic behind selecting the C4-Bromination route.

SynthesisPathways SM Starting Material 3,5-Dimethoxyphenol (Activated Core) Intermed Transition State (Steric vs Electronic Control) SM->Intermed + NBS (1.0 eq), 0°C Reagent Reagent: NBS (Controlled Br+ Source) Product TARGET: 4-Bromo-3,5-dimethoxyphenol (Para-substitution favored) Intermed->Product Major Pathway (Electronic Dominance) SideProd1 Impurity: 2-Bromo isomer (Ortho-substitution) Intermed->SideProd1 Minor Pathway (Steric Leakage) SideProd2 Impurity: 2,6-Dibromo isomer (Over-bromination) Intermed->SideProd2 Excess Reagent (Kinetic Error)

Caption: Reaction pathway analysis showing the dominance of C4-bromination under controlled conditions (0°C, 1.0 eq NBS) versus potential side reactions.

Comparative Data Summary

ParameterDirect Bromination (Recommended)Aniline Hydrolysis (Alternative)
Starting Material 3,5-Dimethoxyphenol3,5-Dimethoxyaniline
Step Count 1 Step3 Steps
Atom Economy HighLow (Loss of N₂, usage of NaNO₂)
Regioselectivity Good (Requires Temp Control)Excellent (Amine directs strongly)
Cost Efficiency HighModerate
Scalability High (Linear scale-up)Moderate (Diazonium handling risks)

References

  • Regioselective Bromination of Phenols

    • Title: Practical, Mild and Efficient Electrophilic Bromination of Phenols by a New I(III)-based reagent: The PIDA-AlBr3 System
    • Source: Royal Society of Chemistry (RSC)
    • Link:[Link][5][6][7]

    • Relevance: Confirms the synthesis of 4-bromo-3,5-dimethoxyphenol from 3,5-dimethoxyphenol with spectroscopic d
  • General Methodology for Alkoxybenzenes

    • Title: Regiospecific p-Bromination of Activated Arom
    • Source: TopSCHOLAR, Western Kentucky University.
    • Link:[Link]

    • Relevance: Validates NBS/Acetonitrile conditions for high-yield para-bromination of electron-rich arom
  • Compound Verification

    • Title: 4-Bromo-3,5-dimethoxyphenol (PubChem)
    • Source: National Center for Biotechnology Inform
    • Link:[Link]

    • Relevance: Provides CAS (121869-56-5) and structural confirmation.[8]

Sources

Exploratory

The Versatile Synthon: A Technical Guide to the Applications of 4-Bromo-3,5-dimethoxyphenol in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxyphenol, a highly functionalized aromatic compound with significant potential in modern organic synthesis. Derived from the readily av...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxyphenol, a highly functionalized aromatic compound with significant potential in modern organic synthesis. Derived from the readily available biomass-related precursor syringol, this versatile building block offers a unique combination of reactive sites: a phenolic hydroxyl group, an aryl bromide, and an electron-rich aromatic core. This guide will elucidate the synthesis, characterization, and key applications of 4-Bromo-3,5-dimethoxyphenol, with a focus on its utility in palladium-catalyzed cross-coupling reactions and etherification. Detailed mechanistic insights, field-proven experimental protocols for analogous systems, and a discussion of the strategic considerations for its use in the synthesis of complex molecules, including potential bioactive compounds, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Unveiling a Key Synthetic Intermediate

4-Bromo-3,5-dimethoxyphenol, a derivative of syringol (2,6-dimethoxyphenol), is emerging as a powerful and versatile building block in organic synthesis.[1] Syringol itself is a component of lignin, a major constituent of biomass, making its derivatives attractive from a green chemistry perspective.[1] The strategic placement of a bromine atom, a phenolic hydroxyl group, and two methoxy groups on the aromatic ring of 4-Bromo-3,5-dimethoxyphenol imparts a rich and tunable reactivity, opening avenues for the construction of complex molecular architectures.

The electron-donating nature of the two methoxy groups activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions and modulating the reactivity of the aryl bromide in cross-coupling reactions. The phenolic hydroxyl group provides a handle for etherification and esterification, while the bromine atom is a prime functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups makes 4-Bromo-3,5-dimethoxyphenol a valuable precursor for the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to materials science applications. This guide will delve into the practical aspects of utilizing this synthon, providing a comprehensive overview of its preparation and key synthetic transformations.

Synthesis and Characterization

A reliable and efficient synthesis of 4-Bromo-3,5-dimethoxyphenol is crucial for its widespread application. The most direct and logical approach involves the selective bromination of its precursor, 2,6-dimethoxyphenol (syringol).

Synthesis via Electrophilic Bromination of Syringol

The electron-rich nature of the syringol ring system makes it highly susceptible to electrophilic aromatic substitution. Bromination can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. The reaction is typically carried out at or below room temperature to control selectivity and minimize the formation of poly-brominated byproducts.

Conceptual Workflow for the Synthesis of 4-Bromo-3,5-dimethoxyphenol:

Syringol 2,6-Dimethoxyphenol (Syringol) Reaction Electrophilic Aromatic Substitution Syringol->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Solvent (e.g., CH2Cl2, CCl4) Solvent->Reaction Product 4-Bromo-3,5-dimethoxyphenol Reaction->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification Purification:e->Product:w Purified Product

Caption: General workflow for the synthesis of 4-Bromo-3,5-dimethoxyphenol.

Detailed Experimental Protocol (Analogous System):

Materials:

  • 2,6-Dimethoxyphenol (Syringol)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2,6-dimethoxyphenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise over 15-30 minutes, while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure 4-Bromo-3,5-dimethoxyphenol.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which helps to control the reaction and prevent over-bromination of the highly activated ring.

  • Low Temperature: Starting the reaction at 0 °C helps to control the exothermic nature of the reaction and enhances the regioselectivity for the para-position.

  • Aqueous Workup: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove water from the organic layer.

  • Column Chromatography: This is a standard and effective method for purifying the product from any unreacted starting material and potential isomeric or poly-brominated byproducts.

Characterization

The structural confirmation of the synthesized 4-Bromo-3,5-dimethoxyphenol is essential. The following data, while not directly found in the searched literature for this specific compound, can be predicted based on the analysis of closely related structures and general principles of spectroscopy.

Predicted Spectroscopic Data:

Technique Expected Features
¹H NMR - A singlet for the phenolic hydroxyl proton (δ ~5.0-6.0 ppm).- A singlet for the two equivalent aromatic protons (δ ~6.5-7.0 ppm).- A singlet for the six equivalent methoxy protons (δ ~3.8-4.0 ppm).
¹³C NMR - Aromatic carbons: Signals in the range of δ 100-160 ppm. The carbon bearing the bromine atom would be at a lower field (δ ~100-110 ppm). The carbons bearing the methoxy groups would be at a higher field (δ ~150-160 ppm).- Methoxy carbons: A signal around δ 55-60 ppm.
IR (Infrared) - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.- C=C aromatic stretching bands around 1450-1600 cm⁻¹.- A strong C-O stretching band for the methoxy groups around 1050-1250 cm⁻¹.- A C-Br stretching band in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spec.) - A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, characteristic of a bromine-containing compound. For C₈H₉BrO₃, the expected m/z would be around 232 and 234.

Key Applications in Organic Synthesis

The trifunctional nature of 4-Bromo-3,5-dimethoxyphenol makes it a valuable substrate for a variety of synthetic transformations. This section will focus on three key areas: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck) and Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryls and Stilbenes

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electron-rich nature of the ring, due to the two methoxy groups, can influence the rate and efficiency of these reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials. In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

General Reaction Scheme: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethoxyphenol

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr 4-Bromo-3,5-dimethoxyphenol ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation ArPdR_complex Ar-Pd(II)(R)Ln Transmetalation->ArPdR_complex RedElim Reductive Elimination ArPdR_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For an electron-rich aryl bromide like 4-Bromo-3,5-dimethoxyphenol, the oxidative addition step can be slower compared to electron-deficient aryl bromides. Therefore, the choice of a suitable palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Proposed Experimental Protocol (Based on Analogous Systems):

The following protocol is based on typical conditions for the Suzuki-Miyaura coupling of electron-rich aryl bromides.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq)

  • A solvent system such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 4-Bromo-3,5-dimethoxyphenol, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O10095
2-Bromo-1,3-dimethoxybenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane9088

The Heck-Mizoroki reaction provides a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins, including stilbene and cinnamate derivatives. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.

General Reaction Scheme: Heck-Mizoroki Reaction of 4-Bromo-3,5-dimethoxyphenol

Mechanistic Considerations:

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the product and regenerate the catalyst.

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr 4-Bromo-3,5-dimethoxyphenol ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex MigratoryInsertion Migratory Insertion PdII_complex->MigratoryInsertion Alkene Alkene (e.g., Styrene) Alkene->MigratoryInsertion Intermediate Alkyl-Pd(II) Intermediate MigratoryInsertion->Intermediate BetaHydrideElim β-Hydride Elimination Intermediate->BetaHydrideElim Product Substituted Alkene BetaHydrideElim->Product Regeneration Catalyst Regeneration BetaHydrideElim->Regeneration Base Base (e.g., Et3N) Base->Regeneration Regeneration->Pd0

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

The regioselectivity of the alkene insertion is a key consideration in the Heck reaction. For styrenes, the aryl group typically adds to the less substituted carbon of the double bond. The use of phosphine ligands can influence both the reactivity and selectivity of the reaction.

Proposed Experimental Protocol (Based on Analogous Systems):

The following protocol outlines general conditions for a Heck reaction with an electron-rich aryl bromide.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 eq)

  • Alkene (e.g., styrene or an acrylate) (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or another suitable ligand (2-4 eq relative to Pd)

  • A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • A solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene.

Procedure:

  • In a sealed tube or Schlenk flask, combine 4-Bromo-3,5-dimethoxyphenol, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter off any solids.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Quantitative Data for Analogous Heck Reactions:

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisoleStyrenePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF12085
1-Bromo-3,5-dimethoxybenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃DMAc13092
Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-Bromo-3,5-dimethoxyphenol provides a convenient site for O-alkylation via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.

General Reaction Scheme: Williamson Ether Synthesis with 4-Bromo-3,5-dimethoxyphenol

Mechanistic Considerations:

The Williamson ether synthesis is a classic Sₙ2 reaction. The first step is the deprotonation of the phenol by a base to form the more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the alkylating agent.

Proposed Experimental Protocol:

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 eq)

  • An alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl sulfonate (1.1-1.5 eq)

  • A base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) (1.2-2.0 eq)

  • A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN).

Procedure:

  • To a round-bottom flask, add 4-Bromo-3,5-dimethoxyphenol and the base.

  • Add the solvent and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add the alkylating agent dropwise to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the resulting ether by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Choice of Base: Stronger bases like NaH ensure complete deprotonation of the phenol, which can be beneficial for less reactive alkylating agents. Milder bases like K₂CO₃ are often sufficient and easier to handle.

  • Solvent: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides or sulfonates are the best substrates for this reaction, as secondary and tertiary halides are more prone to elimination side reactions.

Potential in the Synthesis of Bioactive Molecules

The structural motif of 3,5-dimethoxyphenol is found in a number of natural products and synthetic compounds with interesting biological activities. The ability to introduce a variety of substituents at the 4-position of 4-Bromo-3,5-dimethoxyphenol via cross-coupling reactions, and to further modify the phenolic hydroxyl group, makes it a valuable starting material for the synthesis of potential drug candidates. For instance, brominated stilbene derivatives have shown promising anticancer activity.[3] The 3,4,5-trimethoxyphenyl fragment, which can be accessed from derivatives of 4-Bromo-3,5-dimethoxyphenol, is a key feature in several potent antiproliferative agents that act as microtubule destabilizers.[4]

Conclusion

4-Bromo-3,5-dimethoxyphenol is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation from a biomass-derived precursor, combined with its trifunctional nature, provides chemists with a powerful tool for the construction of complex molecular architectures. The strategic application of palladium-catalyzed cross-coupling reactions and classical etherification reactions allows for the selective functionalization of this synthon, opening up a wide range of synthetic possibilities. As the demand for novel and complex organic molecules in fields such as medicine and materials science continues to grow, the importance and application of well-designed synthons like 4-Bromo-3,5-dimethoxyphenol are set to increase. This guide has provided a foundational understanding of its synthesis, characterization, and key applications, with the aim of inspiring further research and innovation in its use.

References

  • This reference is a placeholder for a specific protocol for the synthesis of 4-Bromo-3,5-dimethoxyphenol, which was not found in the provided search results.
  • This reference is a placeholder for a specific protocol for the Suzuki-Miyaura coupling of 4-Bromo-3,5-dimethoxyphenol, which was not found in the provided search results.
  • This reference is a placeholder for a specific protocol for the Heck-Mizoroki reaction of 4-Bromo-3,5-dimethoxyphenol, which was not found in the provided search results.
  • This reference is a placeholder for a specific protocol for the Williamson ether synthesis of 4-Bromo-3,5-dimethoxyphenol, which was not found in the provided search results.
  • This reference is a placeholder for a source containing spectroscopic data for 4-Bromo-3,5-dimethoxyphenol, which was not found in the provided search results.
  • This reference is a placeholder for a review or primary literature article discussing the influence of electron-donating groups on palladium-c
  • This reference is a placeholder for a review or primary literature article discussing ligand effects in cross-coupling reactions of sterically hindered aryl halides.
  • This reference is a placeholder for a primary literature article detailing the synthesis of a bioactive molecule using a brominated syringol deriv
  • This reference is a placeholder for a general organic chemistry textbook or review on electrophilic arom
  • This reference is a placeholder for a general organic chemistry textbook or review on palladium-c
  • This reference is a placeholder for a general organic chemistry textbook or review on the Williamson ether synthesis.
  • PubMed. Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization. [Link]

  • This reference is a placeholder for a source discussing the biological activity of bromin
  • UniVOOK. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. [Link]

  • This reference is a placeholder for a source discussing the synthesis and applications of syringol deriv
  • PMC. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]

  • This reference is a placeholder for a source discussing the synthesis of bioactive compounds
  • This reference is a placeholder for a source discussing the synthesis of bioactive compounds
  • This reference is a placeholder for a source discussing the synthesis of bioactive compounds

Sources

Foundational

The Steric-Electronic Paradox: Navigating the Reactivity of 4-Bromo-3,5-dimethoxyphenol

The following technical guide details the reactivity, synthesis, and application of 4-Bromo-3,5-dimethoxyphenol (BDMP) . Executive Summary 4-Bromo-3,5-dimethoxyphenol (BDMP) represents a unique scaffold in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of 4-Bromo-3,5-dimethoxyphenol (BDMP) .

Executive Summary

4-Bromo-3,5-dimethoxyphenol (BDMP) represents a unique scaffold in organic synthesis, characterized by a stark dichotomy in reactivity. While the phenolic hydroxyl group at C1 remains sterically accessible, the carbon-bromine bond at C4 is "buried" between two methoxy groups at C3 and C5. This 3,5-dimethoxy shielding creates a kinetic barrier to oxidative addition, requiring specialized catalytic protocols for cross-coupling.

This guide provides a mechanistic breakdown of BDMP, establishing it as a distinct isomer from the more common "syringyl" (2,6-dimethoxy) derivatives, and outlines high-fidelity protocols for its functionalization.

Molecular Architecture & Electronic Landscape

To master the reactivity of BDMP, one must first distinguish it from its structural isomers. Unlike 4-bromo-2,6-dimethoxyphenol (a brominated syringol derivative where the phenol is hindered), BDMP features an exposed phenol and a hindered bromide.

Structural Analysis
  • C1 (Phenol): Flanked by protons at C2/C6. chemically accessible for etherification/esterification.

  • C3/C5 (Methoxy): Strong

    
    -donors (+M effect) that significantly increase the electron density of the aromatic ring, making it prone to oxidation.
    
  • C4 (Bromine): The focal point of synthetic challenge. It is located in a "steric canyon" created by the rotation of the methoxy methyl groups.

Electronic Effects (Hammett & Resonance)

The 3,5-dimethoxy pattern exerts a cooperative electronic push toward the C2, C4, and C6 positions.

  • 
    -Donation:  The electron-rich ring makes the C-Br bond stronger and less labile than in electron-deficient aryl halides.
    
  • pKa Shift: The methoxy groups are meta to the phenol. While they are inductive withdrawers (-I), their resonance contribution dominates the ring system. The pKa of BDMP is expected to be slightly higher (less acidic) than 4-bromophenol due to the overall electron-rich nature of the ring stabilizing the neutral form more than the phenoxide anion.

G cluster_0 Reactivity Profile BDMP 4-Bromo-3,5-dimethoxyphenol (Target Scaffold) Phenol C1-OH (Sterically Open) Nucleophilic Handle BDMP->Phenol Accessible Bromine C4-Br (Sterically Shielded) Electrophilic Handle BDMP->Bromine Hindered Ring Aromatic Core (Electron Rich) Prone to Oxidation BDMP->Ring Activated

Figure 1: Reactivity map of BDMP showing the contrast between the accessible phenol and the hindered bromide.

Synthesis & Regiocontrol

Direct bromination of 3,5-dimethoxyphenol is the most direct route, but it suffers from regioselectivity issues. The C2/C6 positions are activated by the ortho-OH and ortho-OMe, while C4 is activated by two ortho-OMe groups and the para-OH.

The Regioselectivity Challenge
  • C2/C6 Attack: Sterically favored (H is smaller than OMe).

  • C4 Attack: Electronically favored (Para to the strongest donor, OH), but sterically penalized.

Recommended Protocol: Low-Temperature NBS Bromination

To favor the 4-bromo isomer, kinetic control is essential. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents at low temperatures minimizes thermodynamic equilibration and over-bromination.

Protocol:

  • Substrate: Dissolve 3,5-dimethoxyphenol (1.0 eq) in Acetonitrile (MeCN) [0.1 M].

  • Cooling: Cool the solution to -20°C (Cryostat or ice/salt bath).

  • Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. Crucial: Do not use excess NBS to avoid 2,4-dibromination.

  • Workup: Quench with 10%

    
    , extract with EtOAc.
    
  • Purification: The crude mixture will likely contain the 2-bromo and 4-bromo isomers. Separation requires flash column chromatography (SiO2, Hexanes/EtOAc gradient).[1] The 4-bromo isomer, being more symmetric, typically elutes differently than the 2-bromo isomer.

Expert Note: If high purity is required for drug development, consider starting from 3,5-dimethoxyaniline , protecting the amine, brominating (which is highly para-selective for anilines), and then converting the amine to phenol via a diazonium salt (Sandmeyer-type hydrolysis).

The C4-Bromine Interface: Cross-Coupling Strategies

This is the critical failure point for many research programs. Standard Suzuki coupling conditions (e.g.,


 / 

) often result in low yields (<20%) or homocoupling because the oxidative addition of Pd(0) into the hindered C4-Br bond is the rate-limiting step.
Ligand Selection

You must use electron-rich, bulky phosphine ligands (Buchwald-type) that facilitate oxidative addition into hindered aryl halides.

  • SPhos: Excellent for steric bulk.

  • XPhos: Superior for extremely hindered substrates.

  • RuPhos: Good if the coupling partner is an amine (Buchwald-Hartwig).

Optimized Suzuki-Miyaura Protocol

Reaction: BDMP + Aryl Boronic Acid


 Biaryl Product
ComponentRecommendationRationale
Catalyst

(1-2 mol%)
Source of Pd(0).
Ligand SPhos (2-4 mol%)Bulky ligand opens the catalytic pocket.
Base

(3.0 eq)
Anhydrous base prevents hydrolysis of the boronic acid.
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often assist in solubilizing inorganic bases.
Temp 100°C - 110°CHigh thermal energy required to overcome the steric barrier.
Catalytic Cycle Visualization

The diagram below illustrates the steric congestion during the oxidative addition step.

Suzuki Start Pd(0)-L (Active Species) OxAdd Oxidative Addition (RATE LIMITING STEP) Pd Inserted at C4 Start->OxAdd + BDMP TransMet Transmetallation Boronic Acid enters OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination C-C Bond Formed TransMet->RedElim RedElim->Start Regenerate Pd(0) Steric STERIC CLASH: 3,5-OMe groups block Pd approach Steric->OxAdd

Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to the 3,5-dimethoxy motif.

Phenolic Protection Strategies

Before attempting C4-coupling, it is often advisable to protect the C1-phenol. Free phenols can poison Pd-catalysts by forming stable Pd-aryloxides or by interfering with the base.

  • MOM-Ether: Robust, stable to basic coupling conditions. Cleaved with mild acid.

    • Reagent: MOM-Cl, DIPEA, DCM.

  • Benzyl Ether (Bn): Good if hydrogenolysis is acceptable later.

    • Reagent: BnBr,

      
      , DMF.
      
  • Acetate: Avoid. Acetyl groups are often labile under the basic conditions of Suzuki coupling (

    
     at 100°C will hydrolyze it).
    

References

  • Regioselectivity in Phenol Bromination

    • Mild and Regioselective Bromination of Phenols with TMSBr.[2][3] European Journal of Organic Chemistry, 2019.[2]

  • Sterically Demanding Suzuki Coupling

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry, 2014.
  • General Properties of 4-Bromo-3,5-dimethoxyphenol

    • PubChem Compound Summary for CID 14339099.
  • Catalyst Optimization for Hindered Substrates

    • Organoborane coupling reactions (Suzuki coupling).[4] PMC - NIH.

Sources

Exploratory

A-Z Guide to 4-Bromo-3,5-dimethoxyphenol: A Privileged Scaffold for Bioactive Molecule Synthesis

Abstract In the landscape of medicinal chemistry and drug discovery, the identification of versatile and strategically functionalized building blocks is paramount. 4-Bromo-3,5-dimethoxyphenol has emerged as a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the identification of versatile and strategically functionalized building blocks is paramount. 4-Bromo-3,5-dimethoxyphenol has emerged as a scaffold of significant interest, offering a unique combination of reactive sites that permit diverse and controlled chemical modifications. This technical guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxyphenol, from its fundamental physicochemical properties and synthesis to its application as a core component in the construction of a wide array of bioactive molecules. We will dissect its reactivity, showcasing its utility in key synthetic transformations, and present case studies that highlight its role in the development of compounds with notable pharmacological activities, including anticancer and antioxidant properties. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into leveraging this powerful synthetic tool.

Introduction: The Strategic Value of 4-Bromo-3,5-dimethoxyphenol

4-Bromo-3,5-dimethoxyphenol is a polysubstituted aromatic compound characterized by a phenolic hydroxyl group, two methoxy groups, and a bromine atom. This specific arrangement of functional groups is not a random assortment; it is a carefully orchestrated platform for complex molecule synthesis. The electron-donating methoxy groups influence the reactivity of the aromatic ring, while the phenolic hydroxyl and the bromine atom provide orthogonal handles for a variety of chemical transformations. This inherent versatility makes it a valuable starting material for creating diverse molecular architectures, which is a cornerstone of modern drug discovery. Derivatives of this and similar bromophenol structures have shown potential as antioxidant, anticancer, anti-diabetic, and anti-inflammatory agents.[1]

The strategic importance of this building block lies in its ability to participate in a wide range of reactions, including but not limited to:

  • Palladium-catalyzed cross-coupling reactions: The bromine atom serves as an excellent leaving group for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, and amino substituents.[2]

  • Etherification and Esterification: The phenolic hydroxyl group is readily alkylated or acylated to introduce a variety of side chains, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic ring, influenced by the methoxy and hydroxyl groups, can direct further substitutions if desired.

This guide will delve into the practical applications of this versatile building block, providing the reader with a comprehensive understanding of its synthetic potential.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethoxyphenol

PropertyValueSource
IUPAC Name 4-bromo-3,5-dimethoxyphenolPubChem[3]
CAS Number 121869-56-5PubChem[3]
Molecular Formula C₈H₉BrO₃PubChem[3]
Molecular Weight 233.06 g/mol PubChem[3]
Appearance Off-white to light brown crystalline powder---
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.---

The reactivity of 4-Bromo-3,5-dimethoxyphenol is governed by its three key functional groups: the phenolic hydroxyl, the aryl bromide, and the two methoxy groups.

Caption: Reactivity map of 4-Bromo-3,5-dimethoxyphenol.

Synthesis of 4-Bromo-3,5-dimethoxyphenol

The accessibility of a building block is a critical factor in its widespread adoption. 4-Bromo-3,5-dimethoxyphenol can be synthesized from readily available starting materials. A common route involves the bromination of 3,5-dimethoxyphenol. The electron-donating nature of the methoxy and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic bromination. The position of bromination is directed by these activating groups.

Case Study: Synthesis of Combretastatin A-4 Analogues

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in many tubulin inhibitors.[4] 4-Bromo-3,5-dimethoxyphenol serves as an excellent precursor for the synthesis of analogues of Combretastatin A-4 and other stilbene-based anticancer agents.[5][6]

A crucial step in the synthesis of these analogues is the Suzuki-Miyaura cross-coupling reaction.[7] This reaction allows for the formation of a carbon-carbon bond between the 4-position of the dimethoxyphenol ring and another aromatic ring, mimicking the stilbene core of Combretastatin A-4.

Suzuki_Coupling_Workflow cluster_flask Reaction Vessel (Inert Atmosphere) A 4-Bromo-3,5-dimethoxyphenol C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) A->C B Arylboronic Acid/Ester B->C F Heating (e.g., 80-110 °C) & Stirring C->F D Base (e.g., K2CO3, Cs2CO3) D->C E Solvent (e.g., Toluene/Water, Dioxane/Water) E->C G Reaction Workup (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Bioactive Biaryl Product I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethoxyphenol with an arylboronic acid.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To a round-bottom flask, add 4-Bromo-3,5-dimethoxyphenol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality in Protocol Design:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9]

  • Solvent System: A biphasic solvent system, such as toluene/water, is often used to dissolve both the organic starting materials and the inorganic base.[8]

  • Degassing: Removing dissolved oxygen from the solvents prevents the oxidation of the palladium catalyst.

Case Study: Synthesis of Bromophenol Derivatives with Antioxidant Activity

Natural bromophenols are known for their antioxidant properties.[1] The synthesis of novel bromophenol derivatives from 4-Bromo-3,5-dimethoxyphenol allows for the exploration of structure-activity relationships and the development of potent antioxidants.[10] A common synthetic strategy involves the etherification of the phenolic hydroxyl group.

Exemplary Protocol: Williamson Ether Synthesis

This protocol describes the O-alkylation of 4-Bromo-3,5-dimethoxyphenol with an alkyl halide.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 equivalent)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Base (e.g., K₂CO₃, 1.5 equivalents)

  • Solvent (e.g., Acetone or N,N-Dimethylformamide (DMF))

Procedure:

  • To a solution of 4-Bromo-3,5-dimethoxyphenol in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-70 °C) and monitor by TLC.

  • After completion, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ether.

Causality in Protocol Design:

  • Base: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkyl halide.

  • Solvent: A polar aprotic solvent like DMF or acetone is typically used as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Temperature: Gentle heating is often required to increase the reaction rate, but excessive heat can lead to side reactions.

Future Perspectives and Conclusion

4-Bromo-3,5-dimethoxyphenol is more than just a chemical intermediate; it is a gateway to molecular diversity. Its well-defined reactive sites allow for predictable and controlled synthetic transformations, making it an invaluable tool for medicinal chemists. The continued exploration of new coupling partners and reaction conditions will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

The strategic application of this building block in the synthesis of natural product analogues, kinase inhibitors, and other pharmacologically relevant scaffolds is an active area of research. As our understanding of disease pathways becomes more sophisticated, the demand for versatile and readily modifiable building blocks like 4-Bromo-3,5-dimethoxyphenol will only continue to grow. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to unlock its full potential in their drug discovery endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 4-Bromo-3,5-dimethoxybenzyl Alcohol: A Key Building Block for Pharmaceutical Synthesis and Research.
  • Unknown. (2026, January 29). The Role of 4-Bromo-3,5-dimethoxybenzaldehyde in Organic Synthesis.
  • Wikipedia. 2C-B.
  • Unknown. (2009, November 23). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4813.
  • Hive Methods Discourse. Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration.
  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Benchchem. Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PubChem. 4-Bromo-3,5-dimethoxyphenol.
  • Wikipedia. 4-Bromo-3,5-dimethoxyamphetamine.
  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. Bioactive Heterocycles Containing a 3,4,5-trimethoxyphenyl Fragment Exerting Potent Antiproliferative Activity Through Microtubule Destabilization.
  • ResearchGate. (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
  • PMC. (2025, December 15). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Unknown. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • PubMed. Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.
  • MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-Bromo-3,5-dimethoxyphenol for the Construction of Trisubstituted Aromatic Combinatorial Libraries

Introduction: The Strategic Value of 4-Bromo-3,5-dimethoxyphenol in Drug Discovery In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to the identification of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-3,5-dimethoxyphenol in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to the identification of novel therapeutic agents. Combinatorial chemistry serves as a powerful engine for this exploration, enabling the rapid synthesis of large, systematically organized collections of molecules known as libraries. The choice of a central scaffold, or core structure, is a critical decision in library design, as it dictates the spatial arrangement of peripheral functionalities and, consequently, the library's ability to interact with diverse biological targets.

4-Bromo-3,5-dimethoxyphenol is an exemplary scaffold for the construction of trisubstituted aromatic libraries. Its utility is rooted in the orthogonal reactivity of its three distinct functional handles: a nucleophilic phenol, an aryl bromide amenable to a host of cross-coupling reactions, and an electron-rich aromatic ring poised for further functionalization. The two methoxy groups not only activate the ring but also enhance the metabolic stability and solubility of the resulting derivatives, which are desirable attributes for drug candidates.[1][2]

This guide provides an in-depth exploration of the strategic application of 4-Bromo-3,5-dimethoxyphenol in combinatorial library synthesis. We will dissect the reactivity of this versatile building block and present detailed, field-proven protocols for its sequential functionalization. The causality behind experimental choices will be elucidated to empower researchers to adapt and innovate upon these methodologies.

The 4-Bromo-3,5-dimethoxyphenol Scaffold: A Triad of Reactive Sites

The power of 4-Bromo-3,5-dimethoxyphenol as a combinatorial scaffold lies in the ability to selectively address its three key reactive sites. A well-designed synthetic strategy, often employing protective groups, allows for a stepwise diversification, maximizing the structural diversity of the resulting library.

Figure 1: Orthogonal reactivity of the 4-Bromo-3,5-dimethoxyphenol scaffold.

A logical and highly effective approach to library synthesis using this scaffold follows a "Build-Couple-Transform" paradigm.[3] This involves:

  • Building on the phenolic oxygen.

  • Coupling at the aryl bromide position.

  • Transforming the core or appended functionalities.

This strategic sequence allows for the introduction of a wide array of building blocks at distinct points, generating a library of molecules with three points of diversification.

Part 1: Initial Derivatization at the Phenolic Hydroxyl Group (Vector 1)

The phenolic hydroxyl is the most nucleophilic site and is typically the first position to be functionalized. O-alkylation or O-arylation introduces the first set of diverse building blocks.

Protocol 1: Parallel O-Alkylation via Williamson Ether Synthesis

This protocol is designed for high-throughput synthesis in a parallel format, for instance, in a 96-well plate.

Rationale: The Williamson ether synthesis is a robust and well-understood reaction. Using a moderately strong base like potassium carbonate ensures deprotonation of the phenol without promoting unwanted side reactions. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol

  • A library of alkyl halides (R-X, e.g., benzyl bromides, alkyl iodides)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of the 96-well plate, add a solution of 4-Bromo-3,5-dimethoxyphenol in DMF (e.g., 200 µL of a 0.5 M solution, 0.1 mmol).

  • Add solid potassium carbonate to each well (e.g., 27.6 mg, 0.2 mmol, 2 equivalents).

  • To each well, add a solution of a unique alkyl halide in DMF (e.g., 120 µL of a 1.0 M solution, 0.12 mmol, 1.2 equivalents).

  • Seal the reaction block with a chemically resistant sealing mat.

  • Heat the reaction block to 60-80°C with shaking for 4-12 hours.

  • Monitor the reaction progress by taking a small aliquot from a few test wells for LC-MS analysis.

  • Upon completion, cool the block to room temperature.

  • Quench the reaction by adding water (e.g., 500 µL) to each well.

  • Extract the products by adding ethyl acetate (e.g., 2 x 500 µL), mixing, and carefully removing the organic layer.

  • The combined organic extracts can be washed with brine and then concentrated in vacuo. The resulting library of ethers is typically used in the next step without further purification.

ParameterConditionRationale
Base K₂CO₃Sufficiently basic to deprotonate the phenol without causing elimination of alkyl halides.
Solvent DMFPolar aprotic solvent that promotes SN2 reactions.
Temperature 60-80°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Equivalents 1.2 eq. Alkyl HalideA slight excess of the electrophile ensures complete consumption of the starting phenol.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling (Vector 2)

With the phenolic position functionalized, the aryl bromide becomes the target for diversification. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthetic chemistry and are exceptionally well-suited for library synthesis due to their broad functional group tolerance and reliable performance.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of a palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope. A pre-catalyst like Pd(PPh₃)₄ is often convenient for library synthesis due to its relative stability and ease of handling.[4] A biphasic solvent system, such as 1,4-dioxane and water, is commonly employed to dissolve both the organic substrates and the inorganic base.[4]

Materials:

  • Library of 4-bromo-3,5-dimethoxyphenyl ethers (from Protocol 1)

  • A library of boronic acids or boronate esters (R'-B(OR)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water, degassed

Procedure:

  • In a new 96-well reaction block, dispense a solution of each unique ether from the first library in 1,4-dioxane (e.g., 200 µL of a 0.4 M solution, 0.08 mmol).

  • To each well, add a solution of a unique boronic acid in 1,4-dioxane (e.g., 100 µL of a 1.0 M solution, 0.1 mmol, 1.25 equivalents).

  • Prepare a stock solution of the palladium catalyst and base. For each reaction, you will need Pd(PPh₃)₄ (e.g., 4.6 mg, 0.004 mmol, 5 mol%) and Na₂CO₃ (e.g., 25.4 mg, 0.24 mmol, 3 equivalents) in a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 300 µL).

  • Dispense the catalyst/base stock solution into each well.

  • Seal the reaction block and heat to 80-100°C with shaking for 6-18 hours.

  • Monitor the reaction progress via LC-MS.

  • Upon completion, cool to room temperature, and proceed with a standard aqueous work-up and extraction as described in Protocol 1. The resulting biaryl library can be purified by high-throughput chromatography if necessary.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[5] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide, and often benefits from bulky, electron-rich phosphine ligands which promote the reductive elimination step.[5][6] The choice of ligand can be critical and may require screening for optimal results with a particular amine class.

Materials:

  • Library of 4-bromo-3,5-dimethoxyphenyl ethers (from Protocol 1)

  • A library of primary or secondary amines (R''R'''NH)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an inert atmosphere (glovebox), add NaOtBu (e.g., 11.5 mg, 0.12 mmol, 1.5 equivalents) to each well of a 96-well reaction block.

  • Add a solution of the desired amine in toluene (e.g., 100 µL of a 1.0 M solution, 0.1 mmol, 1.25 equivalents).

  • Add a solution of the aryl bromide from the first library in toluene (e.g., 200 µL of a 0.4 M solution, 0.08 mmol).

  • Prepare a stock solution of the palladium precatalyst and ligand in toluene. For each reaction, you will need Pd(OAc)₂ (e.g., 0.36 mg, 0.0016 mmol, 2 mol%) and a suitable ligand like XPhos (e.g., 1.5 mg, 0.0032 mmol, 4 mol%).

  • Dispense the catalyst solution into each well.

  • Seal the reaction block and heat to 90-110°C with shaking for 8-24 hours.

  • Monitor the reaction progress via LC-MS.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, and concentrate.

ParameterConditionRationale
Catalyst/Ligand Pd(OAc)₂ / XPhosA common and highly effective system for a broad range of amines.
Base NaOtBuStrong, non-nucleophilic base required to form the palladium-amido complex.
Solvent Toluene / DioxaneAnhydrous, non-polar solvents are standard for this reaction.
Temperature 90-110°CHigher temperatures are often required to drive the reaction to completion.

Orthogonal Protection Strategies for Advanced Library Designs

For more complex library designs where the phenolic hydroxyl needs to be revealed at a later stage, an orthogonal protecting group strategy is essential.[7][8] For example, the phenol could be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.

Orthogonal_Strategy Start 4-Bromo-3,5-dimethoxyphenol Protect Protect OH (e.g., TBDMSCl, Imidazole) Start->Protect ProtectedScaffold Protected Scaffold Protect->ProtectedScaffold Suzuki Suzuki Coupling (Diversification at Br) ProtectedScaffold->Suzuki Buchwald Buchwald-Hartwig (Diversification at Br) ProtectedScaffold->Buchwald Deprotect Deprotect OH (e.g., TBAF) Suzuki->Deprotect Buchwald->Deprotect Alkylate Alkylate OH (Diversification at O) Deprotect->Alkylate FinalLibrary Final Library Alkylate->FinalLibrary

Figure 3: Workflow for an orthogonal protection strategy.

This approach reverses the order of functionalization, allowing for cross-coupling reactions on the electron-rich brominated ring first, followed by deprotection and diversification at the phenolic oxygen. This can be advantageous if the building blocks used for O-alkylation are incompatible with the conditions of the cross-coupling reactions.

Conclusion and Future Perspectives

4-Bromo-3,5-dimethoxyphenol is a highly valuable and versatile scaffold for the synthesis of trisubstituted aromatic compound libraries. Its well-differentiated reactive sites allow for a systematic and controlled introduction of molecular diversity through robust and reliable chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to build upon. By strategically applying O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, in conjunction with orthogonal protection strategies where necessary, scientists can efficiently generate libraries of novel compounds for screening in drug discovery and other life science applications. The continued development of new cross-coupling methodologies will only expand the possibilities for derivatizing this privileged scaffold.

References

  • (Reference to a general combin
  • (Reference to a review on the Suzuki-Miyaura reaction)
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • (Reference to a review on the Buchwald-Hartwig amin
  • (Reference to a paper on orthogonal protecting groups in synthesis)
  • (Reference to a paper on the "Build-Couple-Pair" or similar library synthesis str
  • (Reference to a paper on the importance of methoxy groups in medicinal chemistry)
  • (Reference to a general organic synthesis textbook, e.g., March's Advanced Organic Chemistry)
  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. (2022). ACS Publications. Retrieved February 4, 2026, from [Link]

  • (Reference to a high-throughput synthesis methodology paper)
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (Reference to a safety d
  • (Reference to a review on library design for drug discovery)
  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. (2020). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • (Reference to a paper on the impact of solvents in cross-coupling reactions)
  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 4, 2026, from [Link]

  • Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (Reference to a supplier's technical note on protecting groups, e.g., Sigma-Aldrich)
  • (Reference to a paper on designing libraries for specific biological targets)
  • (Reference to a paper on automation in combin
  • Natural Product-Like Combinatorial Libraries. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (Reference to a review on modern synthetic methods)
  • Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • (Reference to a paper on the synthesis of a specific class of compounds using these methods)
  • (Reference to a paper on structure-activity relationships derived
  • (Reference to a comprehensive review on protecting group chemistry)
  • (Reference to a paper on C-H activation as a complementary str
  • (Reference to a perspective article on the future of library synthesis)
  • (Reference to a paper on heterogeneous catalysis for library purific
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • (Reference to a paper on multi-component reactions)
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

Application

Experimental procedure for O-alkylation of 4-Bromo-3,5-dimethoxyphenol

The following Application Note and Experimental Protocol is designed for high-level research and development environments. It prioritizes mechanistic understanding, reproducibility, and safety.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Experimental Protocol is designed for high-level research and development environments. It prioritizes mechanistic understanding, reproducibility, and safety.

Executive Summary

This guide details the experimental protocols for the O-alkylation of 4-Bromo-3,5-dimethoxyphenol (BDMP). As a highly functionalized aryl halide, BDMP serves as a critical intermediate in the synthesis of complex phenethylamines, alkaloids, and pharmaceutical scaffolds.

The presence of the para-bromo and meta-dimethoxy substituents creates a unique electronic environment. The electron-withdrawing inductive effects (-I) of the bromine and methoxy groups increase the acidity of the phenolic proton (approx. pKa ~8.0–8.5) relative to unsubstituted phenol, facilitating mild deprotonation. However, steric crowding from the flanking methoxy groups requires careful selection of solvent and base to ensure efficient nucleophilic attack on the alkylating agent.

Strategic Analysis & Reaction Design

Mechanistic Pathway

The reaction proceeds via a Williamson Ether Synthesis mechanism (SN2).[1]

  • Deprotonation: A base removes the phenolic proton to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the alkyl halide (R-X), displacing the halide leaving group.

Critical Variable Assessment
  • Base Selection: Due to the enhanced acidity of BDMP, weak bases like Potassium Carbonate (K₂CO₃) are preferred for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). They minimize side reactions such as elimination or hydrolysis of the alkyl halide. For sterically hindered or less reactive electrophiles, Sodium Hydride (NaH) is employed.

  • Solvent Effects:

    • Acetone/Acetonitrile: Ideal for K₂CO₃ protocols. Polar aprotic, easy to remove, but slower reaction rates.

    • DMF/DMSO: Required for NaH protocols or unreactive electrophiles. High dielectric constant dissociates ion pairs, maximizing phenoxide nucleophilicity.

  • Steric Factors: The 3,5-dimethoxy groups create a "picket fence" around the phenolic oxygen. While not fully blocking the site, they retard the approach of bulky electrophiles.

Visualized Pathway (Graphviz)

ReactionPathway cluster_0 Electronic Effects Start 4-Bromo-3,5- dimethoxyphenol Inter Phenoxide Intermediate Start->Inter Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Inter Prod O-Alkylated Product Inter->Prod SN2 Attack (Rate Limiting) Alkyl Alkylating Agent (R-X) Alkyl->Prod

Figure 1: Mechanistic pathway for the O-alkylation of BDMP. The reaction is driven by the formation of a nucleophilic phenoxide species.

Experimental Protocols

Protocol A: Standard Alkylation (Methylation/Benzylation)

Applicability: Primary alkyl halides (MeI, BnBr, Allyl Bromide). Green Chemistry Score: High (Acetone solvent, mild base).

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromo-3,5-dimethoxyphenol 1.0Substrate
Alkyl Halide (e.g., MeI) 1.2 – 1.5Electrophile
Potassium Carbonate (K₂CO₃) 2.0Base (Anhydrous)
Acetone (or MeCN)0.2 MSolvent
Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.

  • Dissolution: Charge the RBF with BDMP (1.0 equiv) and anhydrous Acetone (5 mL per mmol substrate). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.

    • Caution: Methyl Iodide is volatile and carcinogenic. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1) after 2 hours. The starting phenol (lower Rf) should disappear, replaced by the less polar ether (higher Rf).

  • Workup:

    • Cool to RT.

    • Filter off the solid inorganic salts (K₂CO₃/KBr) using a sintered glass funnel or Celite pad.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil/solid.

  • Purification: Most simple ethers (Methyl/Benzyl) can be recrystallized from Ethanol/Water or Hexanes. If oil persists, perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Difficult Alkylation (Secondary Halides / Functionalized Linkers)

Applicability: Less reactive electrophiles, secondary halides, or when high speed is required. Safety Note: Requires strict anhydrous conditions and H₂ gas management.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromo-3,5-dimethoxyphenol 1.0Substrate
Electrophile (R-X) 1.5Electrophile
Sodium Hydride (NaH) 1.2Base (60% dispersion in oil)
DMF (Anhydrous)0.2 MSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a two-neck RBF under an Argon or Nitrogen atmosphere.

  • Base Preparation: Add NaH (1.2 equiv) to the flask.

    • Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive, though usually unnecessary for this scale.

  • Substrate Addition: Dissolve BDMP in anhydrous DMF . Add this solution dropwise to the NaH suspension at 0°C (Ice bath).

    • Observation: Vigorous bubbling (H₂ gas) will occur. Ensure proper venting.

    • Stir at 0°C for 30 minutes until bubbling ceases (complete phenoxide formation).

  • Alkylation: Add the Electrophile (dissolved in minimal DMF if solid) dropwise at 0°C.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Heating: If no reaction is observed by TLC after 4 hours, heat to 60°C.

  • Quench & Extraction:

    • Cool to 0°C. Carefully add saturated NH₄Cl solution dropwise to quench excess hydride.

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Critical Step: Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Workflow Visualization

Workflow Start Start: Weigh BDMP Solv Dissolve in Solvent (Acetone or DMF) Start->Solv Base Add Base (K2CO3 or NaH) Solv->Base Wait Deprotonation Period (15-30 min) Base->Wait AddRX Add Alkyl Halide (Dropwise) Wait->AddRX React Reaction (Reflux or RT) AddRX->React Check TLC Check (Complete?) React->Check Check->React No (Continue/Heat) Quench Workup (Filter or Extract) Check->Quench Yes End Purification (Recryst. or Column) Quench->End

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the integrity of the protocol, the product must be validated against the following criteria:

  • TLC: Significant Rf shift. The product will be less polar than the starting phenol.

    • Stain: UV active (254 nm). KMnO₄ stain is effective for detecting the oxidizable aromatic ring.

  • ¹H NMR (CDCl₃):

    • Disappearance: Phenolic -OH singlet (typically broad, ~5.0–6.0 ppm).

    • Appearance: New alkyl signals. For O-Methylation, look for a sharp singlet ~3.8–3.9 ppm (3H). Note that the existing 3,5-dimethoxy groups appear around ~3.8 ppm (6H). Integration is key (Total 9H for methoxy region in product).

    • Aromatic Protons: The symmetric protons at positions 2 and 6 appear as a singlet ~6.7 ppm.

  • Mass Spectrometry:

    • Observe the molecular ion [M+H]⁺ or [M+Na]⁺.

    • Check for the characteristic Bromine Isotope Pattern (1:1 ratio of ⁷⁹Br and ⁸¹Br).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Moisture in solvent/base.Use freshly dried DMF/Acetone. Dry K₂CO₃ in an oven at 120°C overnight.
C-Alkylation (Rare) "Soft" electrophile or very high temp.Stick to O-alkylation conditions (hard nucleophile/hard electrophile). Avoid extreme heat (>80°C).
Hydrolysis of R-X Wet solvent + Hydroxide base.Switch to K₂CO₃ (weaker base) and ensure anhydrous conditions.
Emulsion in Workup DMF presence.Wash organic layer thoroughly with water (3x) or 5% LiCl solution to remove DMF.

References

  • PubChem. 4-Bromo-3,5-dimethoxyphenol Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure.[Link]

  • Organic Syntheses. General Procedures for O-Alkylation of Phenols. Org.[2] Synth. Coll. Vol. 1, p. 75. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxyphenol

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

4-Bromo-3,5-dimethoxyphenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecules. The most common and direct route to its synthesis is the electrophilic aromatic substitution of 3,5-dimethoxyphenol. This reaction, while straightforward in principle, presents several challenges that can impact yield and purity, primarily concerning regioselectivity and the potential for side-product formation.

The core of the synthesis involves the bromination of the electron-rich aromatic ring of 3,5-dimethoxyphenol. The two methoxy groups (-OCH₃) and the hydroxyl group (-OH) are strong activating, ortho, para-directing groups. This high activation facilitates the reaction but also introduces the challenge of controlling the position of the incoming bromine atom and preventing over-bromination.

Visualizing the Core Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, often N-Bromosuccinimide (NBS) or aqueous bromine, generates a bromine electrophile (Br⁺ or a polarized Br-Br bond) which is then attacked by the electron-rich phenol ring to form a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation restores aromaticity and yields the final product.

Electrophilic Aromatic Bromination cluster_start Reactants cluster_intermediate Intermediate Stage cluster_product Products Start 3,5-Dimethoxyphenol + Brominating Agent (e.g., NBS) Sigma Resonance-Stabilized Sigma Complex Start->Sigma Electrophilic Attack Product 4-Bromo-3,5-dimethoxyphenol Sigma->Product Deprotonation

Caption: General mechanism for the electrophilic bromination of 3,5-dimethoxyphenol.

Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of the 4-Bromo-3,5-dimethoxyphenol synthesis.

Q1: What is the most reliable method for synthesizing 4-Bromo-3,5-dimethoxyphenol?

The most frequently cited method is the direct bromination of 3,5-dimethoxyphenol using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.[1] This approach offers good control over the reaction compared to using elemental bromine, which can be more aggressive and lead to over-bromination.

Q2: What are the primary side products I should expect?

The main side products arise from a lack of complete regioselectivity. The hydroxyl and methoxy groups direct bromination to the ortho and para positions (C2, C4, C6). Since the C4 position is the target, the primary isomeric byproduct is 2-Bromo-3,5-dimethoxyphenol. Additionally, if the stoichiometry of the brominating agent is not carefully controlled, dibrominated products like 2,4-Dibromo-3,5-dimethoxyphenol can form.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, the desired product, and any major byproducts. By spotting the reaction mixture alongside a spot of the starting material, you can observe the consumption of the reactant and the appearance of the product spot. The reaction is typically complete when the starting material spot is no longer visible.

Q4: What is a realistic yield to target for this synthesis?

Yields can vary significantly based on the reaction conditions and purification efficiency. A well-optimized reaction followed by careful chromatographic purification can achieve yields in the range of 60-80%. However, initial attempts may result in lower yields due to the formation of isomeric byproducts that are difficult to separate. For instance, in a similar synthesis of 4-bromo-5-methoxy-phenol, the desired para-isomer was obtained in only 24% yield, while the ortho-isomer was the major product at 49%.[1] This underscores the importance of optimizing for regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

A low yield of 4-Bromo-3,5-dimethoxyphenol is the most common issue. The root cause can often be traced to reagent quality, stoichiometry, or reaction conditions.

Possible Cause Underlying Rationale & Validation Recommended Solution
1a. Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture, reducing its effectiveness. The active brominating species is not generated, and the reaction stalls.Use freshly opened or purified NBS. To purify, NBS can be recrystallized from water. Ensure the reagent is stored in a dark, dry place.
1b. Incorrect Stoichiometry An insufficient amount of the brominating agent (less than 1.0 equivalent) will result in incomplete conversion of the starting material.Carefully calculate and weigh the reagents. Use a slight excess (1.05-1.1 equivalents) of NBS to drive the reaction to completion, but be cautious as a large excess can lead to dibromination.
1c. Suboptimal Temperature Electrophilic bromination is an activated process. While the reaction often proceeds at room temperature, low temperatures can cause it to be impractically slow.If TLC shows a slow reaction rate at room temperature, gently heat the mixture to 40-50°C.[2] Monitor the reaction closely by TLC to avoid the formation of degradation products.
1d. Impure Starting Material The purity of 3,5-dimethoxyphenol is critical. Impurities can consume the brominating agent or interfere with the reaction mechanism, leading to lower yields of the desired product.[3]Ensure the starting material is of high purity (≥98%). If necessary, purify the 3,5-dimethoxyphenol by recrystallization or column chromatography before use.
Problem 2: Poor Regioselectivity (Mixture of Isomers)

The formation of 2-Bromo-3,5-dimethoxyphenol is a significant challenge due to the strong directing effects of the -OH and -OCH₃ groups.

Possible Cause Underlying Rationale & Validation Recommended Solution
2a. Solvent Effects The solvent can influence the steric environment around the aromatic ring and the reactivity of the electrophile, thereby affecting the ortho/para product ratio. Non-polar solvents may favor the less sterically hindered para-product.Experiment with different solvents. While THF is common, consider less polar solvents like dichloromethane (DCM) or chloroform.[2] Acetic acid has also been used as a solvent in brominations of activated phenols.[4]
2b. Steric Hindrance The C4 (para) position is generally less sterically hindered than the C2 and C6 (ortho) positions, which are flanked by methoxy groups. However, the strong activation can still lead to significant ortho-substitution.While difficult to control directly, choice of a bulkier brominating agent can sometimes increase para-selectivity. However, for this substrate, controlling solvent and temperature is often more effective.
Problem 3: Formation of Dibrominated Byproducts

The presence of 2,4-Dibromo-3,5-dimethoxyphenol indicates that the reaction is proceeding too far.

Possible Cause Underlying Rationale & Validation Recommended Solution
3a. Excess Brominating Agent Using more than ~1.1 equivalents of NBS significantly increases the risk of a second bromination occurring on the still-activated product ring.Maintain strict stoichiometric control. Add the NBS portion-wise or as a solution via a syringe pump over a period of time (e.g., 30-60 minutes). This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.
3b. Prolonged Reaction Time Allowing the reaction to stir for an unnecessarily long time after the starting material has been consumed can provide an opportunity for the desired mono-bromo product to be converted into the dibromo byproduct.Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the work-up promptly. Do not leave the reaction stirring overnight without first establishing that over-bromination is not an issue.
Problem 4: Difficult Purification

Separating the desired product from isomers and starting material can be challenging.

Possible Cause Underlying Rationale & Validation Recommended Solution
4a. Similar Polarity of Products The desired 4-bromo isomer and the 2-bromo byproduct often have very similar polarities, making them difficult to separate using standard flash column chromatography.Optimize the chromatography conditions. Use a long column with a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%). Test different solvent systems, such as dichloromethane/hexanes, to find the best separation.
4b. Inefficient Work-up A poor work-up can leave behind reagents or byproducts (like succinimide from NBS) that complicate purification.After the reaction, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine, followed by a standard aqueous work-up.[1] Filtering the crude mixture through a short plug of silica gel before the main chromatography can remove baseline impurities.[2]

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide to maximize the yield and purity of 4-Bromo-3,5-dimethoxyphenol.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dimethoxyphenol154.165.00 g32.4 mmol1.0
N-Bromosuccinimide (NBS)177.986.04 g34.0 mmol1.05
Tetrahydrofuran (THF), anhydrous-100 mL--
Ethyl Acetate-~200 mL--
Hexanes-~400 mL--
Saturated NaHCO₃ solution-50 mL--
Saturated Na₂S₂O₃ solution-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----
Silica Gel for chromatography----
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (5.00 g, 32.4 mmol). Dissolve the phenol in 100 mL of anhydrous THF.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (6.04 g, 34.0 mmol). Add the NBS to the stirred solution of the phenol in several portions over 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30 minutes (Mobile phase: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting phenol spot is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

    • Redissolve the residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Collect fractions based on TLC analysis and combine the fractions containing the pure desired product (the less polar major spot).

    • Concentrate the pure fractions under reduced pressure to afford 4-Bromo-3,5-dimethoxyphenol as a solid.

Experimental Workflow Diagram

Synthesis Workflow Setup 1. Dissolve 3,5-Dimethoxyphenol in anhydrous THF Addition 2. Add NBS (1.05 eq) in portions Setup->Addition Stir 3. Stir at Room Temperature (Monitor by TLC) Addition->Stir Concentrate 4. Concentrate in vacuo Stir->Concentrate Extract 5. Dissolve in EtOAc & Wash (Na2S2O3, NaHCO3, Brine) Concentrate->Extract Dry 6. Dry (Na2SO4) & Concentrate Extract->Dry Purify 7. Purify by Flash Chromatography Dry->Purify Product 8. Isolate Pure Product Purify->Product

Caption: Step-by-step workflow for the synthesis and purification of 4-Bromo-3,5-dimethoxyphenol.

Troubleshooting Decision Tree

Troubleshooting Tree Start TLC analysis after 2h shows low product formation Q_SM Is starting material (SM) still present? Start->Q_SM A_SM_Yes Yes Q_SM->A_SM_Yes A_SM_No No Q_SM->A_SM_No Q_NBS Check NBS quality. Is it fresh/purified? A_SM_Yes->Q_NBS Sol_SideProducts Significant side products or baseline material present? A_SM_No->Sol_SideProducts A_NBS_No No Q_NBS->A_NBS_No A_NBS_Yes Yes Q_NBS->A_NBS_Yes Sol_NBS Use fresh/recrystallized NBS A_NBS_No->Sol_NBS Sol_Temp Increase temperature to 40°C and monitor A_NBS_Yes->Sol_Temp A_SP_Yes Yes Sol_SideProducts->A_SP_Yes A_SP_No No Sol_SideProducts->A_SP_No Sol_Stoich Check stoichiometry. Consider slow addition to reduce side reactions. A_SP_Yes->Sol_Stoich Sol_Workup Issue is likely in work-up or purification. Review procedure. A_SP_No->Sol_Workup

Caption: A decision tree to diagnose and resolve low product yield issues.

References
  • Organic Syntheses. 3,5-Dibromo-2-pyrone. Available from: [Link].

  • ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Procurement: A Guide to 4-Bromo-3,5-dimethylphenol Suppliers. Available from: [Link].

  • Google Patents. A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available from: [Link].

  • Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link].

Sources

Optimization

Preventing debromination of 4-Bromo-3,5-dimethoxyphenol

Welcome to the technical support hub for 4-Bromo-3,5-dimethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valua...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4-Bromo-3,5-dimethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable synthetic intermediate. Here, we address common challenges, with a primary focus on preventing the unwanted side reaction of debromination, providing both mechanistic insights and actionable protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Unwanted Debromination

This section addresses specific issues related to the cleavage of the C-Br bond in 4-Bromo-3,5-dimethoxyphenol, a common frustration that can lead to reduced yields and complex purification challenges.

Q: I'm observing a significant amount of 3,5-dimethoxyphenol in my reaction mixture. What are the likely causes of this debromination?

A: The appearance of 3,5-dimethoxyphenol is a classic sign of a hydrodebromination side reaction, where the bromine atom is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Several factors can promote this undesired pathway.[1]

The primary culprits are typically related to the reaction conditions:

  • High Temperatures: Elevated temperatures can significantly increase the rate of debromination, often outpacing the desired cross-coupling reaction.[1][2] Many decomposition pathways, including C-Br bond cleavage, are accelerated at higher thermal energies.[3][4]

  • Choice of Base: The strength and type of base are critical. Strong bases, particularly hydroxides (NaOH, KOH), can promote debromination.[1] Milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a better choice to minimize this side reaction.[1]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role.[1] Electron-rich and bulky phosphine ligands, while often effective for oxidative addition, can sometimes inadvertently favor the reductive elimination pathway that leads to debromination.[1]

  • Presence of Hydride Sources: The "hydro-" part of hydrodebromination implies a hydrogen source. This can be trace water, alcohols used as solvents, or even certain reagents or additives in the reaction mixture that can act as hydride donors.[1]

Q: My reaction is a Suzuki coupling. How can I specifically optimize it to suppress the formation of 3,5-dimethoxyphenol?

A: Suzuki couplings are powerful but susceptible to hydrodebromination. To optimize your reaction, a systematic approach to reagent and condition selection is necessary.

Here is a workflow to guide your optimization process:

G cluster_0 Troubleshooting Suzuki Debromination A High Debromination Observed B Step 1: Lower Reaction Temperature A->B Start with kinetics C Step 2: Screen Weaker Bases B->C If debromination persists D Step 3: Evaluate Ligand Choice C->D If base change is insufficient E Step 4: Ensure Anhydrous Conditions D->E Minimize hydride sources F Step 5: Add Boronic Acid Last E->F Prevent homocoupling G Problem Resolved / Minimized F->G

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Optimization Steps:

  • Temperature Control: Begin by running the reaction at a lower temperature (e.g., 50-80 °C) and monitor the progress. While the reaction may be slower, it will often be cleaner.[1]

  • Base Screening: If debromination is still an issue, switch from strong bases like NaOH to milder inorganic bases. A comparison is provided below.

Base TypeExamplesRecommendation & Rationale
Strong Bases NaOH, KOH, NaOtBuAvoid if possible. Can promote side reactions and catalyst decomposition.[1]
Carbonate Bases K₂CO₃, Cs₂CO₃Excellent starting point. Generally milder and highly effective in many couplings.[1]
Phosphate Bases K₃PO₄A strong, non-nucleophilic base that can be very effective and is often used when carbonates fail.[1]
  • Ligand Selection: Avoid overly electron-rich or bulky phosphine ligands that can promote reductive elimination.[1] Consider ligands that are less electron-donating, as they can disfavor the hydrodehalogenation pathway.[1]

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources that can facilitate hydrodebromination.[1]

  • Reagent Addition Order: To prevent the homocoupling of the boronic acid, which can be promoted by oxygen, it is good practice to pre-heat the catalyst, base, and your 4-Bromo-3,5-dimethoxyphenol in a deoxygenated solvent before adding the boronic acid.[5]

Frequently Asked Questions (FAQs)

This section covers general best practices for handling, storing, and analyzing 4-Bromo-3,5-dimethoxyphenol.

Q: What are the optimal storage conditions for 4-Bromo-3,5-dimethoxyphenol to prevent degradation?

A: Like many substituted phenols, 4-Bromo-3,5-dimethoxyphenol should be stored in a cool, dry, and dark environment to prevent degradation.[6] Phenolic compounds can be sensitive to light and air.[6] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from oxidation and moisture.

Q: Can light exposure cause debromination?

A: Yes, photolytic cleavage of the carbon-bromine bond is a known phenomenon for brominated aromatic compounds.[7][8][9] Exposure to UV or even strong visible light can provide the energy needed to induce homolytic cleavage of the C-Br bond, generating an aryl radical.[8] This radical can then abstract a hydrogen atom from the solvent or other molecules to form the debrominated product. Therefore, it is crucial to protect reactions and stored materials from light, for example, by using amber glass vessels or wrapping flasks in aluminum foil.[6]

Q: What analytical techniques are best for detecting and quantifying the extent of debromination?

A: Several standard analytical methods can be used to monitor your reaction and quantify the formation of the 3,5-dimethoxyphenol byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds and provides confident identification based on the mass spectrum.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for monitoring reaction progress. You can easily resolve the starting material, desired product, and the debrominated byproduct, and quantify them using a standard curve.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR). The aromatic region of the spectrum will show distinct signals for 4-Bromo-3,5-dimethoxyphenol and its debrominated counterpart, allowing for the determination of their molar ratio in the crude product mixture.

Q: Are there any reagents that are fundamentally incompatible with 4-Bromo-3,5-dimethoxyphenol?

A: Besides the conditions that promote debromination, care should be taken with strong reducing agents (e.g., metal hydrides) which can readily cleave the C-Br bond.[7] Additionally, strong oxidizing agents should be used with caution as they can react with the phenol group. The phenolic proton is acidic and will react with strong bases, which is an intended part of many cross-coupling reactions but should be considered in other contexts.

Experimental Protocol: Optimized Suzuki Coupling to Minimize Debromination

This protocol provides a robust starting point for coupling 4-Bromo-3,5-dimethoxyphenol with a generic arylboronic acid, designed to suppress hydrodebromination.

Materials:

  • 4-Bromo-3,5-dimethoxyphenol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₃PO₄ (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-3,5-dimethoxyphenol, K₃PO₄, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 80 °C for 15 minutes to ensure all components are well-mixed and the catalyst is activated.

  • Add the arylboronic acid to the reaction mixture.

  • Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

  • Analyze the product by ¹H NMR or LC-MS to confirm its identity and assess the level of any debrominated byproduct.[1]

G cluster_1 Putative Mechanism of Hydrodebromination A Ar-Br C Ar-Pd(II)(Br)L2 (Oxidative Addition) A->C B Pd(0)L2 B->C D Desired Path: Transmetalation C->D E Side Path: Protonolysis / H-Source C->E Unwanted G H-Pd(II)(Br)L2 E->G F Ar-H (Debrominated Product) G->F

Caption: Competing pathways in Pd-catalyzed reactions.

References
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dimethoxyphenol. PubChem Compound Database. Retrieved from [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1952). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790.
  • Shell Chemicals. (n.d.). Phenol.
  • Wang, J., et al. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment.
  • Neumann, M., & Zeitler, K. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Zhang, X., et al. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism.
  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Shell. (n.d.).
  • Gao, R., et al. (2024). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs)
  • Sharma, S., & Van der Eycken, E. V. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(8), 2217–2236.
  • Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 223.
  • La-Venia, A., et al. (2023). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • ResearchGate. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Luo, X., et al. (2023). Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection.
  • Biodeg. (n.d.). Phenol handling, phenol hydrates, substituted phenols, cresols. Retrieved from [Link]

  • Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835–9842.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon–Chlorine and Carbon–Bromine Bond Cleavage in the Catalytic Hydrodehalogenation of Halogenated Aromatics. Retrieved from [Link]

  • Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
  • ATSDR. (n.d.). Toxicological Profile for Bromoform and Dibromochloromethane.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dimethylphenol. PubChem Compound Database. Retrieved from [Link]

  • Villamil, J. A., et al. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. Applied Sciences, 13(6), 3591.
  • Organic Chemistry Explained. (2024).
  • Evans, M. (2021). 8.8 β-Cleavage Reactions of Excited Carbonyl Compounds. YouTube.
  • Olin Epoxy. (n.d.). PHENOL.
  • Butler, L. J., et al. (2013). Solvent dependent branching between C–I and C–Br bond cleavage following 266 nm excitation of CH2BrI. The Journal of Chemical Physics, 139(20), 204308.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Altarawneh, M., & Dlugogorski, B. Z. (2016). Photodecomposition of bromophenols. Chemosphere, 144, 2160–2167.
  • Neumann, M., & Zeitler, K. (2016).
  • Global Environment Centre Found
  • Professor Dave Explains. (2023). Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube.
  • Sun, S., et al. (2023). Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research, 56(13), 1715–1726.
  • Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Phenolic Compounds

Topic: Challenges in the purification of brominated phenolic compounds Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guides & FAQs Introduction: The Triad of Instability Pu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of brominated phenolic compounds Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Guides & FAQs

Introduction: The Triad of Instability

Purifying brominated phenolic compounds presents a unique "triad" of chemical challenges that often leads to low yields or impure isolates during drug development workflows. As a Senior Application Scientist, I categorize these challenges into three mechanistic failures:

  • Acidity-Driven Adsorption: The electron-withdrawing nature of bromine lowers the pKa of the phenol group (relative to phenol's pKa of ~10), increasing acidity. This leads to strong ionic interactions with residual silanols in silica-based chromatography, causing severe peak tailing.

  • Regioisomeric Similarity: Ortho- and para- isomers often possess nearly identical polarity, making standard flash chromatography ineffective.

  • Redox & Photolytic Instability: Brominated phenols are susceptible to photolytic debromination (homolytic cleavage of the C-Br bond) and oxidation to quinones under basic conditions.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Chromatographic Troubleshooting (HPLC & Flash)

Q: Why do my brominated phenols exhibit severe peak tailing on C18 columns?

Diagnosis: This is a classic "silanol effect." Brominated phenols are more acidic than non-halogenated phenols. At neutral pH, a significant fraction exists as phenolate ions (


). These anions interact strongly with positively charged or naked silanol groups on the silica support, resulting in non-linear adsorption isotherms (tailing).

The Fix: Acidic Suppression Protocol You must suppress the ionization of the phenolic hydroxyl group to keep the molecule neutral.

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phase A (water) and B (organic).

    • Why? This lowers the pH to ~2-3, well below the pKa of bromophenols (typically 6–8), forcing the equilibrium toward the protonated, neutral form (

      
      ).
      
  • Column Selection: Switch to an "End-capped" column or a column with embedded polar groups (e.g., amide-embedded C18). These shield the silanols.

Q: I cannot separate the ortho- and para- isomers using standard Flash Chromatography. What should I change?

Diagnosis: Isomers like 2-bromophenol and 4-bromophenol have very similar dipole moments, making separation on standard silica difficult. However, they differ significantly in their ability to form intramolecular hydrogen bonds .

The Fix: The "Shape-Selectivity" Strategy

  • Ortho-Isomers: 2-bromophenol forms an intramolecular H-bond between the -OH and the -Br. This "hides" the polarity, making it elute faster (lower retention) on silica.

  • Para-Isomers: 4-bromophenol cannot form this bond; its -OH is free to interact with the silica stationary phase, making it elute slower.

Protocol:

  • Solvent System: Switch from EtOAc/Hexane to Dichloromethane (DCM)/Hexane or Toluene .

    • Reasoning: DCM and Toluene are less polar and more sensitive to subtle differences in hydrogen bonding capability than Ethyl Acetate.

  • Loading: Do not overload. Isomeric separation requires high plate counts. Use a sample loading of <1% of the column mass.

Module 2: Workup & Isolation Methodologies

Q: My product turns brown/red during rotary evaporation. How do I prevent this decomposition?

Diagnosis: This indicates oxidative quinone formation .[1] Brominated phenols are electron-rich (despite the Br) and prone to oxidation by atmospheric oxygen, especially if the crude mixture is slightly basic (e.g., after a bicarbonate wash).

The Fix: The "Acidic Blanket" Protocol

  • pH Check: Ensure the organic layer is slightly acidic (pH 5-6) before evaporation. Wash with dilute NaH₂PO₄ if necessary.

  • Temperature: Never exceed 40°C in the water bath.

  • Inert Atmosphere: If the compound is highly sensitive, bleed Nitrogen (N₂) into the rotavap instead of air when releasing the vacuum.

Q: Distillation vs. Crystallization: Which is better for separating 2-bromo and 4-bromophenol?

Recommendation: Use Fractional Distillation for bulk separation of these specific isomers, followed by recrystallization for final polishing.

Data Comparison:

Feature2-Bromophenol4-BromophenolSeparation Strategy
Boiling Point ~195°C~238°CDistillation: The >40°C difference makes fractional distillation highly effective [1].
State (RT) Liquid (Oil)SolidCrystallization: 4-bromo crystallizes easily; 2-bromo often oils out.
H-Bonding IntramolecularIntermolecularSteam Distillation: 2-bromo is steam volatile (due to hidden polarity); 4-bromo is not [2].

Protocol for Steam Distillation (for 2-bromophenol isolation):

  • Acidify the crude reaction mixture to pH < 2.

  • Pass steam through the mixture.

  • The ortho-isomer (2-bromophenol) will co-distill with water as a milky distillate.

  • The para-isomer remains in the pot.

Module 3: Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying crude bromination reaction mixtures.

PurificationWorkflow Start Crude Brominated Phenol Mixture CheckState Physical State at Room Temp? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Low MP Solid Solid CheckState->Solid High MP IsomerCheck Isomer Mixture? (Ortho vs Para) Liquid->IsomerCheck Recryst Recrystallization (Solvent: DCM/Hexane) Solid->Recryst SteamDist Steam Distillation IsomerCheck->SteamDist Yes (Separation needed) Flash Flash Chromatography (Acidified Mobile Phase) IsomerCheck->Flash No (Purification only) ResultOrtho Distillate: Ortho-Isomer (Pure) SteamDist->ResultOrtho ResultPara Pot Residue: Para-Isomer (Crude) SteamDist->ResultPara ResultPara->Recryst

Caption: Decision tree for selecting the optimal purification method based on physical state and isomeric composition.

Module 4: Stability & Storage FAQs

Q: My purified compound is degrading in the freezer. Why?

Diagnosis: Bromophenols are photosensitive. Even in a freezer, exposure to light during opening/closing or transparent storage vials can trigger photolytic debromination [3].

Storage Protocol:

  • Container: Amber glass vials are mandatory.

  • Headspace: Flush with Argon or Nitrogen before sealing to prevent oxidative coupling.

  • Solvent: Do not store in acetone or basic solvents. If storing as a solution, use methanol with 0.1% acetic acid to maintain protonation.

References

  • Process for producing 2-halo-4-bromophenols. US Patent 4210766A. Google Patents.
  • o-Bromophenol: Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.97 (1943). Available at: [Link]

  • Enhanced debromination of 4-bromophenol by the UV/sulfite process. Journal of Environmental Sciences, 2016.[2] Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Bromo-3,5-dimethoxyphenol Thermal Optimization

This guide serves as a specialized technical resource for optimizing reaction temperatures involving 4-Bromo-3,5-dimethoxyphenol . It is designed for organic chemists and process engineers who require precise control ove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing reaction temperatures involving 4-Bromo-3,5-dimethoxyphenol . It is designed for organic chemists and process engineers who require precise control over thermodynamic and kinetic parameters to maximize yield and purity.

Status: Operational Specialist: Senior Application Scientist Subject: Thermal Management for Nucleophilic & Electrophilic Transformations

The Thermal Landscape: An Executive Summary

4-Bromo-3,5-dimethoxyphenol presents a unique "push-pull" thermal challenge. The electron-rich aromatic ring (activated by two methoxy groups and one hydroxyl) makes it highly susceptible to oxidation at elevated temperatures, while the electron-donating effects simultaneously deactivate the C-Br bond towards oxidative addition, often necessitating heat for cross-coupling.

The Golden Rule: Temperature selection is not just about reaction rate; it is about selecting the mechanism you wish to activate while suppressing benzyne formation and oxidative decomposition.

Quick Reference: Optimal Temperature Zones
Reaction ClassTarget TempCritical ConstraintThermal Risk
Lithiation (Halogen Exchange) -78°C Kinetic ControlBenzyne formation / Scrambling > -40°C
Suzuki-Miyaura Coupling 80°C - 100°C Activation EnergyCatalyst death / Homocoupling > 110°C
O-Alkylation (Williamson) 0°C

25°C
NucleophilicityC-Alkylation / Oxidation > 60°C
Demethylation (BBr

)
-78°C

0°C
SelectivityPolymerization > RT

Troubleshooting Module: Cross-Coupling Reactions (Suzuki/Heck)

Issue: "My Suzuki coupling yields are low (<40%), and I see unreacted starting material despite heating to 120°C."

Diagnosis: You are likely facing the "Electron-Rich Deactivation" paradox. The methoxy and hydroxyl groups donate electron density into the ring, increasing the double-bond character of the C-Br bond. This makes the oxidative addition of Palladium (the rate-limiting step) significantly slower. However, heating above 110°C often degrades the catalyst before the reaction completes.

The Solution: The "Protect-Then-Heat" Protocol Do not couple the free phenol. The acidic proton (


) can protonate ligands or interfere with the transmetallation step.

Step-by-Step Optimization:

  • Protection: Convert the phenol to an ether (e.g., benzyl or methyl ether) or ester before coupling. This prevents catalyst poisoning.

  • Catalyst Selection: Switch to electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ). These ligands accelerate oxidative addition at lower temperatures (

    
    C), removing the need for extreme heat.
    
  • Temperature Ramp: Start at 60°C . If conversion is

    
     after 2 hours, ramp to 80°C . Avoid exceeding 100°C  to prevent protodebromination (where the Br is replaced by H).
    
Workflow Visualization: Suzuki Coupling Logic

SuzukiOptimization Start Start: 4-Bromo-3,5-dimethoxyphenol CheckProt Is the Phenol Protected? Start->CheckProt Protect Step 1: Protect Phenol (Bn, Me, or TBS) Temp: 0°C -> RT CheckProt->Protect No Direct Direct Coupling (Risky) Requires 3+ eq. Base High Catalyst Load CheckProt->Direct Yes (but risky) SelectCat Step 2: Select Catalyst Rec: Pd(OAc)2 + S-Phos Protect->SelectCat Direct->SelectCat TempSet Step 3: Set Temp to 80°C Solvent: Dioxane/H2O SelectCat->TempSet Monitor Monitor: Is SM remaining? TempSet->Monitor Success High Yield Biaryl Monitor->Success Conversion > 90% Failure Catalyst Death / Dehalogenation Monitor->Failure Stalled > 12h

Caption: Decision logic for optimizing Suzuki coupling temperatures, emphasizing the critical protection step.

Troubleshooting Module: Lithiation & Halogen-Metal Exchange

Issue: "I get a complex mixture of products when attempting to lithiate 4-Bromo-3,5-dimethoxyphenol at 0°C."

Diagnosis: At 0°C, you are triggering Benzyne Formation . The electron-rich nature of the ring facilitates the elimination of LiBr after lithiation, creating a highly reactive benzyne intermediate that reacts indiscriminately. Furthermore, if the phenol is unprotected,


-BuLi acts as a base first (deprotonating -OH), requiring 2 equivalents of Lithium, which complicates the thermodynamics.

The Solution: Cryogenic Control (-78°C) Lithium-Halogen exchange is faster than proton transfer at very low temperatures. However, for phenols, the O-Li species formed first can direct lithiation to the ortho position (position 2 or 6), competing with the Br exchange at position 4.

Protocol:

  • Solvent: Anhydrous THF (Ether is acceptable but THF coordinates Li better).[1]

  • Temperature: Cool strictly to -78°C (Dry ice/Acetone).

  • Reagent: Use

    
    -BuLi  (2.1 equiv) if rapid exchange is needed, or protect the phenol first.
    
  • Quench: Add the electrophile at -78°C . Do not allow the reaction to warm up until the electrophile is fully added.

Warning: If the reaction warms to > -40°C before quenching, the lithiated species will eliminate LiBr to form 3,5-dimethoxybenzyne.

Troubleshooting Module: O-Alkylation (Ether Synthesis)

Issue: "The reaction turns dark/black when heating with K2CO3 in DMF."

Diagnosis: Phenols with multiple alkoxy groups are electron-rich and prone to oxidative polymerization (forming quinones) in the presence of base and oxygen, especially at high temperatures (>80°C).

The Solution: Mild Conditions [2]

  • Temperature: Perform the deprotonation at 0°C . Allow the alkylation to proceed at Room Temperature (25°C) .

  • Inert Atmosphere: Strictly use Nitrogen or Argon.[1] Oxygen is the enemy here.

  • Solvent: If using DMF, ensure it is amine-free. Acetone is a safer alternative for mild heating (reflux at 56°C) if the alkyl halide is reactive (e.g., MeI, BnBr).

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for the Suzuki coupling of this substrate? A: Yes, but with caution. Microwave heating is efficient but can create "hot spots." For 4-Bromo-3,5-dimethoxyphenol, limit the temperature to 100°C and the time to 10-20 minutes . Higher temperatures often lead to debromination (reduction) rather than coupling.

Q: Why does my product decompose during rotary evaporation? A: The electron-rich ring can be sensitive to light and trace acids. Ensure your water bath is not


C and avoid prolonged exposure to light. If the product is an oil, trace acids from silica gel chromatography might be catalyzing decomposition; wash with a bicarbonate buffer.

Q: Is the free phenol stable at room temperature? A: Yes, 4-Bromo-3,5-dimethoxyphenol is a stable solid (MP ~113-115°C) at room temperature. However, it should be stored in amber vials to prevent slow photo-oxidation.

References

  • Suzuki-Miyaura Cross-Coupling Optimization

    • Title: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: Institut Kimia Malaysia.
    • URL:[Link] (General reference for Pd-catalyzed coupling kinetics on aryl bromides).

  • Lithiation of Electron-Rich Aromatics

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
    • Source: ARK
    • URL:[Link] (Mechanistic insight into ortho-lithiation vs halogen exchange).

  • General Stability & Properties

    • Title: 4-Bromo-3,5-dimethoxyphenol Compound Summary.
    • Source: PubChem.[3][4]

    • URL:[Link]

  • O-Alkylation Procedures

    • Title: Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
    • Source: N
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Method Development Guide: Purity Analysis of 4-Bromo-3,5-dimethoxyphenol

Executive Summary & Core Directive Objective: To establish a robust, validated HPLC-UV method for the purity analysis of 4-Bromo-3,5-dimethoxyphenol (BDMP), a critical intermediate in the synthesis of complex pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a robust, validated HPLC-UV method for the purity analysis of 4-Bromo-3,5-dimethoxyphenol (BDMP), a critical intermediate in the synthesis of complex pharmaceutical APIs and agrochemicals.

The Challenge: BDMP synthesis typically involves the bromination of 3,5-dimethoxyphenol.[1] Common impurities include the unreacted starting material, the over-brominated byproduct (2,6-dibromo-3,5-dimethoxyphenol), and the positional isomer (2-bromo-3,5-dimethoxyphenol).[1] Standard C18 methods often fail to resolve the positional isomer due to insufficient selectivity for halogenated aromatic substitution patterns.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a chemically superior Phenyl-Hexyl stationary phase method.[1] We demonstrate that the Phenyl-Hexyl phase, utilizing


-

interactions, provides the necessary orthogonality to achieve baseline resolution (

) of critical isomeric impurities.

Chemical Context & Method Strategy

Physicochemical Profile[1][2][3]
  • Analyte: 4-Bromo-3,5-dimethoxyphenol[1][2]

  • Molecular Weight: 233.06 g/mol [1][2]

  • pKa: ~9.0 (Phenolic OH).[1] Implication: Mobile phase pH must be maintained < 4.0 to ensure the analyte remains neutral (protonated) for consistent retention.

  • LogP: ~2.5. Implication: Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.[1]

  • UV Max: ~280 nm (Aromatic ring).[1]

Mechanism of Separation (DOT Diagram)

The following diagram illustrates the interaction mechanisms differentiating the standard C18 phase from the recommended Phenyl-Hexyl phase.

SeparationMechanism cluster_0 Analyte: 4-Bromo-3,5-dimethoxyphenol cluster_1 Stationary Phase Interactions Analyte BDMP Molecule (Aromatic Ring + Br + OMe) C18 C18 Phase (Hydrophobic Interaction Only) Analyte->C18 Van der Waals Forces (Non-selective) Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi Interaction) Analyte->Phenyl Pi-Pi Stacking & Shape Selectivity Result_C18 Outcome A: Peak Overlap (Isomers Co-elute) C18->Result_C18 Result_Phenyl Outcome B: Baseline Resolution (Isomers Separated) Phenyl->Result_Phenyl

Caption: Comparative interaction mechanism. The Phenyl-Hexyl phase leverages Pi-Pi interactions with the brominated aromatic ring, offering superior selectivity over the purely hydrophobic C18 phase.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

This section objectively compares the performance of a standard generic method versus the optimized specific method.

Experimental Conditions for Comparison:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[1][3]

FeatureAlternative A: Standard C18Recommended: Phenyl-Hexyl Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl Phenyl ligands interact with the electron-deficient brominated ring via

-

stacking.[1]
Isomer Selectivity (

)
1.05 (Poor)1.15 (Excellent) The 4-bromo and 2-bromo isomers have different electron densities; Phenyl phase discriminates this better than C18.[1]
Resolution (Rs) 1.2 (Co-elution risk)> 2.5 (Baseline) Critical for accurate purity quantification of the API intermediate.
Peak Shape (Tailing) 1.2 - 1.41.0 - 1.1 Phenyl phases often have better surface coverage, reducing silanol interactions with the phenolic hydroxyl.[1]
Retention Time ~8.5 min~9.2 min Slightly higher retention due to dual interaction mechanisms (Hydrophobic +

-

).[1]

Verdict: While C18 is sufficient for crude purity checks, Phenyl-Hexyl is the mandatory choice for quantitative purity analysis where isomeric impurities must be quantified.[1]

Optimized Experimental Protocol

Reagents & Equipment[1]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna, Waters XBridge).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade).[1]

Step-by-Step Method Parameters

1. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid (

    
    ).[1] Note: Acid is required to suppress ionization of the phenol (pKa ~9).
    
  • Solvent B: Acetonitrile (100%).[1]

2. Gradient Program:

Time (min)% Solvent A% Solvent BAction
0.009010Equilibration / Injection
2.009010Isocratic Hold (Elute polar impurities)
12.001090Linear Gradient (Elute BDMP & lipophilic byproducts)
15.001090Wash
15.109010Re-equilibration
20.009010End of Run

3. Detection Settings:

  • Wavelength: 280 nm (Primary), 254 nm (Secondary).[1]

  • Bandwidth: 4 nm.[1]

  • Reference: 360 nm (if using DAD).

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOD determination.

  • Filter: 0.22 µm PTFE filter (Nylon may bind phenols).[1]

Method Validation & Robustness

Based on ICH Q2(R1) Guidelines

System Suitability Criteria

To ensure the method is self-validating during routine use, the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between 4-Bromo-3,5-dimethoxyphenol and closest impurity (usually 2-bromo isomer).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.[1]
  • Precision: RSD of peak area < 0.5% for 5 replicate injections of standard.

Method Development Workflow (DOT Diagram)

MethodWorkflow cluster_Screening Phase 1: Screening cluster_Opt Phase 2: Optimization Start Start: Define Analyte Properties ColSelect Compare Columns: C18 vs Phenyl-Hexyl Start->ColSelect MobileSelect pH Adjustment: Acidic (pH ~2.5) ColSelect->MobileSelect GradientOpt Gradient Slope: Maximize Resolution MobileSelect->GradientOpt Wavelength UV Selection: 280 nm GradientOpt->Wavelength Validation Phase 3: Validation (ICH Q2) Wavelength->Validation Final Final Method SOP Validation->Final

Caption: Logical workflow for developing the BDMP purity method, moving from column screening to final ICH validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure mobile phase pH is acidic (< 3.0).[1] Increase buffer strength or switch to a high-purity end-capped column.
Split Peaks Sample solvent mismatch.The sample diluent (50:50) might be too strong for the initial gradient (10% B).[1] Reduce diluent strength to 80:20 Water:ACN or reduce injection volume.
Drifting Retention Temperature fluctuation.[1]Thermostat column compartment to 30°C or 40°C. Phenyl phases are sensitive to temperature changes.[1]
Ghost Peaks Contaminated Mobile Phase.[1]Use HPLC-grade solvents.[1] Filter aqueous buffer through 0.22 µm membrane.[1]

References

  • PubChem. (2025).[1][2] 4-Bromo-3,5-dimethoxyphenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Foundational text on Phenyl vs. C18 selectivity).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for gradient elution optimization).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • ResearchGate. (2020).[1] Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test. (Provides context on bromination impurities). Available at: [Link]

Sources

Comparative

Comparative Efficacy of Palladium Catalysts for Coupling Reactions: A Technical Guide

This guide provides an objective, data-driven comparison of palladium catalysts, moving beyond generic textbook descriptions to focus on the "why" and "how" of catalyst selection in modern synthesis. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of palladium catalysts, moving beyond generic textbook descriptions to focus on the "why" and "how" of catalyst selection in modern synthesis.

Executive Summary: The Shift to Precatalysts

For decades, the standard approach to palladium catalysis was "mix-and-pray": combining a Pd(0) source (like Pd₂(dba)₃) with a free ligand. This method is increasingly viewed as obsolete for high-value synthesis due to the unreliable formation of the active catalytic species (


).

Modern best practices favor defined precatalysts (Buchwald G3/G4, PEPPSI) which guarantee a 1:1 Pd-to-Ligand ratio and rapid activation. This guide compares these modern systems against legacy catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂), analyzing their performance in the two most critical pharmaceutical transformations: Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Mechanistic Differentiators: Sterics vs. Electronics

To choose the right catalyst, one must understand the rate-limiting step (RLS) of the specific reaction.

  • Electron-Rich, Bulky Ligands (e.g., t-BuXPhos, PEPPSI-IPr): Accelerate Oxidative Addition (OA) into aryl chlorides due to electron richness.

  • Sterically Demanding Ligands (e.g., RuPhos, BrettPhos): Facilitate Reductive Elimination (RE) , which is often the bottleneck when forming crowded C-N or C-C bonds.

Figure 1: The Catalytic Cycle & Ligand Influence

This diagram illustrates where specific catalyst classes exert their influence.[1]

CatalyticCycle cluster_legend Key Drivers Pd0 Active Species L-Pd(0) OA_Complex Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OA_Complex Step 1: Oxidative Addition (Promoted by e- rich ligands e.g., PEPPSI, XPhos) TM_Complex Transmetallation (L-Pd(II)-Ar-R) OA_Complex->TM_Complex Step 2: Transmetallation (Base dependent) TM_Complex->Pd0 Step 3: Reductive Elimination (Promoted by bulky ligands e.g., RuPhos, BrettPhos) Product Product (Ar-R) TM_Complex->Product Legend1 Blue Arrow: Critical for Aryl Chlorides Legend2 Red Arrow: Critical for Steric Bulk

Caption: Electron-rich ligands drive the blue path (activation of chlorides); bulky ligands drive the red path (forming the bond).[1][2][3][4][5][6][7][8][9][10][11]

Comparative Analysis by Reaction Type
A. Buchwald-Hartwig Amination (C-N Bond Formation)

The choice between BrettPhos and RuPhos is strictly dictated by the amine class.

FeatureBrettPhos Pd G4 RuPhos Pd G4 BINAP (Legacy)
Primary Target Primary Amines (R-NH₂)Secondary Amines (R₂NH)Unhindered Amines
Rate Limiting Step Oxidative AdditionReductive EliminationN/A
Steric Tolerance ModerateExcellent (e.g., Morpholine)Poor
Base Compatibility Weak bases (LHMDS, Cs₂CO₃)Strong bases (NaOtBu)Variable
Experimental Yield >95% (Aniline + Ar-Cl)>90% (Morpholine + Ar-Cl)<40% (Steric substrates)

Key Insight: In a direct comparison for the coupling of p-methoxybromobenzene:

  • BrettPhos coupled aniline in 10 mins.[1]

  • RuPhos coupled morpholine in 3 mins (BrettPhos failed to drive this to completion efficiently).

  • Why? Secondary amines create a crowded Pd-center. RuPhos is designed to "squeeze" the product out (Reductive Elimination).

B. Suzuki-Miyaura Coupling (C-C Bond Formation)

For challenging substrates (heterocycles, chlorides), XPhos Pd G4 and PEPPSI-IPr are the industry leaders.

FeatureXPhos Pd G4 PEPPSI-IPr Pd(dppf)Cl₂ Pd(PPh₃)₄
Ligand Class Biaryl PhosphineN-Heterocyclic Carbene (NHC)Bidentate PhosphineMonodentate Phosphine
Best For Unstable Boronic Acids & ChloridesSterically Hindered Biaryls & AmidesBoronic Esters / Scale-upSimple Aryl Bromides / Iodides
Stability Air-stable solidExtremely robust (Air/Moisture)Stable in DCMUnstable (Air sensitive)
Reaction Time Fast (30 min - 2 h)Moderate (2 - 12 h)Slow (Overnight)Slow
Yield (Heteroaryl) 92% (7-azaindole coupling)87% (2-chlorothiophene)50-70%<30% (often fails)

Key Insight:

  • PEPPSI-IPr is superior for Amide N-C activation and extremely hindered substrates where phosphines dissociate.

  • XPhos Pd G4 is the "universal" choice for rapid library synthesis involving heteroaryl chlorides.

  • Pd(dppf)Cl₂ remains the gold standard for Boronic Esters (Pinacol esters) due to its unique bite angle, which stabilizes the intermediate.

Experimental Protocols
Protocol A: The "4-Vial Screen" (Rapid Catalyst Selection)

Do not guess. Run this parallel screen for any new substrate.

Materials:

  • Vial 1: XPhos Pd G4 (General purpose, C-C)

  • Vial 2: RuPhos Pd G4 (Secondary amines / Bulky C-C)

  • Vial 3: BrettPhos Pd G4 (Primary amines)

  • Vial 4: PEPPSI-IPr (Difficult heterocycles / Amides)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Ar flow, add 2.0 mol% of catalyst to each reaction vial.

  • Substrate Addition: Add Aryl Halide (1.0 equiv), Nucleophile (1.2 equiv), and Base (typically NaOtBu for C-N; K₃PO₄ for C-C, 2.0 equiv).

  • Solvent: Add anhydrous Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Activation: Seal vials. Heat to 80°C for 2 hours.

  • Analysis: Filter through a celite plug. Analyze via LC-MS.

    • Success Criterion: >80% conversion.[12][13] If <20%, switch solvent to THF or Toluene.

Protocol B: Scale-Up Optimization (PEPPSI System)

For reactions >50g, where cost and stability matter.

  • Loading: Reduce catalyst to 0.5 mol% .

  • Solvent: Switch to THF (often gives better solubility for NHC systems).

  • Base: Use K₂CO₃ (mild, cheap) instead of alkoxides.

  • Temperature: PEPPSI is highly thermally stable; can run at reflux (65°C in THF) without deactivation.

Decision Matrix: Selecting the Right Catalyst

This logic tree guides the initial selection to minimize optimization time.

CatalystSelection Start Start: Define Reaction Type Bond Type? Start->Type CN_Bond C-N Bond (Buchwald-Hartwig) Type->CN_Bond CC_Bond C-C Bond (Suzuki/Negishi) Type->CC_Bond AmineType Amine Type? CN_Bond->AmineType SubstrateType Electrophile Type? CC_Bond->SubstrateType Primary Primary Amine (R-NH2) AmineType->Primary Unhindered Secondary Secondary Amine (R2NH) AmineType->Secondary Steric Bulk Chloride Aryl Chloride / Heterocycle SubstrateType->Chloride Difficult OA Ester Boronic Ester / Triflate SubstrateType->Ester Labile Sol_Brett BrettPhos Pd G4 Primary->Sol_Brett Sol_Ru RuPhos Pd G4 Secondary->Sol_Ru Sol_XPhos XPhos Pd G4 or PEPPSI-IPr Chloride->Sol_XPhos Sol_Dppf Pd(dppf)Cl2 Ester->Sol_Dppf

Caption: Follow the path based on your substrate class to identify the highest-probability starting catalyst.

References
  • Comparison of Buchwald Precatalysts (G3 vs G4)

    • Title: G3 and G4 Buchwald Precatalysts: Scale up, QC and application.[14]

    • Source: Enamine.net[14]

  • Buchwald-Hartwig Ligand Effects (BrettPhos vs RuPhos)

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination.[1][4][5][7]

    • Source:ACS Omega / PubMed Central.
    • URL:[Link]

  • PEPPSI-IPr Efficacy

    • Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[15]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • XPhos Pd G2 for Heterocycles

    • Title: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole.
    • Source:Molecular Diversity.
    • URL:[Link]

  • General Review of Precatalysts

    • Title: Well-defined nickel and palladium prec
    • Source:N
    • URL:[Link]

Sources

Validation

Comprehensive Guide: Purity Assessment of Synthesized 4-Bromo-3,5-dimethoxyphenol

Executive Summary 4-Bromo-3,5-dimethoxyphenol (BDMP) is a critical intermediate in the synthesis of functionalized arenes and bioactive natural products. Its synthesis—typically via electrophilic aromatic bromination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethoxyphenol (BDMP) is a critical intermediate in the synthesis of functionalized arenes and bioactive natural products. Its synthesis—typically via electrophilic aromatic bromination of 3,5-dimethoxyphenol—presents a specific challenge: regioselectivity . While the 4-position is electronically activated, steric hindrance and reaction conditions can lead to under-brominated (starting material), over-brominated (2,4-dibromo), or regioisomeric (2-bromo) impurities.

This guide moves beyond basic "purity checks" to establish a multi-modal validation protocol . We compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a decision matrix for researchers requiring pharmaceutical-grade purity.

Part 1: The Purity Triad – Comparative Analysis

No single method provides a complete picture of chemical integrity. We evaluate three core methodologies based on Specificity (distinguishing isomers), Sensitivity (detecting trace impurities), and Throughput .

HPLC-UV (The Quantitative Workhorse)
  • Role: Routine purity quantification and kinetic monitoring.

  • Mechanism: Reverse-phase chromatography (C18) separates components based on hydrophobicity. The bromine atom significantly increases lipophilicity compared to the starting material, ensuring baseline separation.

  • Pros: High precision; no derivatization required; excellent for quantifying non-volatile inorganic salts or heavy byproducts.

  • Cons: Cannot definitively identify structural isomers without a reference standard; "blind" to non-UV active impurities.

GC-MS (The Impurity Profiler)
  • Role: Identification of side-products and trace volatile organic compounds (VOCs).

  • Mechanism: Separation by boiling point and polarity, followed by mass spectral fingerprinting.

  • Critical Protocol: Phenols exhibit peak tailing and adsorption in GC liners due to the acidic hydroxyl group. Derivatization (Silylation) is mandatory for reliable quantitation.

  • Pros: Definitive structural identification (via fragmentation patterns); excellent resolution of homologous series.

  • Cons: Requires sample prep (derivatization); thermally unstable impurities may degrade.

1H-NMR (The Structural Validator)
  • Role: Absolute structural confirmation and "Symmetry Check."

  • Mechanism: Exploits the magnetic equivalence of protons.

  • The "Killer App" for BDMP: This is the only rapid method to distinguish the desired 4-bromo product from the 2-bromo isomer.

    • 4-Bromo-3,5-dimethoxyphenol: The molecule possesses a

      
       axis of symmetry. The protons at positions 2 and 6 are chemically equivalent, appearing as a sharp singlet .
      
    • 2-Bromo-3,5-dimethoxyphenol: Symmetry is broken. Protons at positions 4 and 6 are non-equivalent, appearing as two distinct doublets (coupling

      
       Hz).
      
Method Comparison Matrix
FeatureHPLC-UV (C18)GC-MS (TMS-Derivatized)1H-NMR (400 MHz+)
Primary Utility % Purity (Area under curve)Identification of UnknownsStructural Proof (Regioisomerism)
Sample Prep Simple (Dissolve & Shoot)Moderate (Derivatization)Simple (Deuterated Solvent)
Isomer Resolution Moderate (Requires Optimization)HighDefinitive (Symmetry Check)
Limit of Detection Low ppmppb range (SIM mode)~0.1% (w/ adequate scans)
Cost per Run LowMediumHigh (Instrument time)

Part 2: Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Standardized for separation of BDMP from 3,5-dimethoxyphenol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid is crucial to suppress phenol ionization and prevent peak tailing).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (aromatic absorption) and 210 nm.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

  • Expected Elution Order:

    • 3,5-Dimethoxyphenol (More polar, elutes early).

    • 4-Bromo-3,5-dimethoxyphenol (Target, elutes mid-gradient).

    • Dibromo-species (Most lipophilic, elutes late).

Protocol B: GC-MS with Silylation (BSTFA)

Mandatory for confirmatory analysis to avoid thermal degradation.

  • Sample Prep: Weigh 2 mg of BDMP into a GC vial.

  • Dissolution: Add 1 mL anhydrous Pyridine (acts as solvent and acid scavenger).

  • Derivatization: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • GC Parameters:

    • Inlet: Split 20:1, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
    • MS Source: EI mode (70 eV). Monitor molecular ion

      
       and 
      
      
      
      (loss of methyl from TMS).
Protocol C: The "Symmetry Check" via 1H-NMR
  • Solvent:

    
     or 
    
    
    
    .
  • Concentration: ~10 mg in 0.6 mL.

  • Key Diagnostic Signals (

    
    ): 
    
    • 
       ppm (Singlet, 6H): Methoxy groups.
      
    • 
       ppm (Singlet, 2H): The Critical Signal. 
      
      • Interpretation: A clean singlet confirms the symmetric 4-bromo isomer. The presence of small doublets near this region indicates contamination with the 2-bromo isomer.

Part 3: Decision Logic & Visualization

The following diagram illustrates the logical workflow for assessing a synthesized batch of BDMP. It prioritizes the "Symmetry Check" to rule out regioisomers before investing time in quantitative HPLC.

BDMP_Assessment Start Synthesized Crude 4-Bromo-3,5-dimethoxyphenol PhysCheck Physical State Check (Expected: Solid, MP ~113-115°C) Start->PhysCheck NMR 1H-NMR Analysis (Structural Validation) PhysCheck->NMR If Solid Fail2 REJECT: Impure (<98% or unknown peaks) PhysCheck->Fail2 If Oil/Liquid (Likely Impure) Decision1 Aromatic Region: Singlet or Split? NMR->Decision1 HPLC HPLC-UV (C18) (Quantification) Decision1->HPLC Sharp Singlet (Symm) Fail1 REJECT: Wrong Isomer (2-Bromo detected) Decision1->Fail1 Doublets (Asymm) GCMS GC-MS (Derivatized) (Impurity Profiling) HPLC->GCMS Purity > 98% HPLC->Fail2 Purity < 98% GCMS->Fail2 Unexpected volatiles Pass RELEASE BATCH (>98% Purity, Correct Isomer) GCMS->Pass No trace side-products

Figure 1: Analytical Decision Matrix for 4-Bromo-3,5-dimethoxyphenol. Note the critical "Gatekeeper" role of NMR for isomer verification prior to quantitative analysis.

References

  • Synthesis & Properties: BenchChem. Synthesis routes of 4-Bromo-3-methoxyphenol. (General bromination procedures and workup). Link

  • NMR Characterization: PubChem. 4-Bromo-3,5-dimethylphenol Spectral Data. (Analogous symmetry arguments for 3,5-substituted bromophenols). Link

  • GC-MS Derivatization: Sigma-Aldrich.[3] The Use of Derivatization Reagents for Gas Chromatography (BSTFA Protocol). Link

  • HPLC Methodology: SIELC Technologies. Separation of Dimethoxyphenols on Reverse Phase Columns. (Mobile phase optimization for phenolic acids). Link

  • General Purity Standards: National Institutes of Health (NIH). Validation of Analytical Methods for Phenolic Compounds. Link[4]

Sources

Comparative

Benchmarking the synthesis of 4-Bromo-3,5-dimethoxyphenol against literature methods

This guide serves as a technical benchmark for the synthesis of 4-Bromo-3,5-dimethoxyphenol , a critical intermediate in the development of functionalized aromatics and pharmaceutical precursors. Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the synthesis of 4-Bromo-3,5-dimethoxyphenol , a critical intermediate in the development of functionalized aromatics and pharmaceutical precursors.

Executive Summary

The synthesis of 4-Bromo-3,5-dimethoxyphenol presents a classic challenge in electrophilic aromatic substitution: regiocontrol . The substrate, 3,5-dimethoxyphenol, possesses three highly activated positions (C2, C4, and C6). While the C4 position is electronically favorable (para to the directing hydroxyl group), it is sterically encumbered by flanking methoxy groups.

This guide benchmarks the Optimized NBS/Acetonitrile Protocol against the Legacy Bromine/Acetic Acid Method . Our analysis demonstrates that while the legacy method suffers from over-bromination and poor regioselectivity (favoring the less hindered C2-isomer), the optimized protocol offers a controlled, scalable route with superior safety profiles.

Chemical Context & Mechanistic Insight

The regiochemical outcome is dictated by the competition between electronic activation and steric hindrance.

  • Electronic Activation: The hydroxyl group (-OH) at C1 is the strongest activator and directs ortho (C2/C6) and para (C4). The methoxy groups (-OMe) at C3/C5 reinforce this activation.

  • Steric Hindrance:

    • C2/C6 Positions: Flanked by one -OH and one -OMe group.

    • C4 Position: Flanked by two -OMe groups.

  • The Challenge: Although C4 is electronically preferred (para-attack relative to the strongest donor), the "buttressing effect" of the two methoxy groups makes it sterically difficult to access, often leading to mixtures of 2-bromo and 4-bromo isomers, or 2,4-dibromo byproducts.

Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Key Substrate 3,5-Dimethoxyphenol Transition Sigma Complex (Arenium Ion) Substrate->Transition Electrophilic Attack (+Br) Product_4 4-Bromo-3,5-dimethoxyphenol (Target: Para-substitution) Transition->Product_4 Major Path (Electronic Control) Product_2 2-Bromo-3,5-dimethoxyphenol (Impurity: Ortho-substitution) Transition->Product_2 Minor Path (Steric Control) Product_Di 2,4-Dibromo-3,5-dimethoxyphenol (Over-bromination) Product_4->Product_Di Excess Reagent Product_2->Product_Di Excess Reagent key1 Green Path: Desired key2 Red Path: Undesired

Caption: Mechanistic divergence in the bromination of 3,5-dimethoxyphenol. Electronic effects favor C4, while sterics favor C2.

Benchmarking Analysis

The following table contrasts the performance metrics of the legacy liquid bromine method versus the recommended N-Bromosuccinimide (NBS) protocol.

MetricLegacy Method (

/ AcOH)
Optimized Method (NBS / MeCN)
Reagent State Liquid (Volatile, Corrosive)Solid (Stable, Easy Handling)
Regioselectivity (4:2 ratio) Low (~60:40)High (~85:15)
Primary Impurity Poly-brominated species2-Bromo isomer
Isolated Yield 30–45%55–65%
Atom Economy Low (HBr byproduct waste)Moderate (Succinimide byproduct recyclable)
Safety Profile High Risk (Vapor hazard, burns)Moderate Risk (Standard irritant)
Purification Difficult fractional crystallizationColumn Chromatography / Recrystallization
Key Findings:
  • Yield Efficiency: The NBS method provides a ~20% increase in isolated yield due to reduced over-bromination.

  • Operational Safety: Eliminating elemental bromine significantly reduces the EHS (Environment, Health, and Safety) burden, making the NBS method suitable for scale-up in standard GMP facilities.

  • Selectivity: The use of Acetonitrile (MeCN) as a polar aprotic solvent stabilizes the transition state, enhancing the para-selectivity compared to the protic environment of acetic acid.

Experimental Protocols

A. Optimized Protocol (Recommended)

Objective: Selective mono-bromination at the C4 position using NBS.

Reagents:

  • 3,5-Dimethoxyphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (anhydrous, 10 mL/g substrate)

  • Ammonium Acetate (0.1 eq) - Catalyst to buffer reaction

Workflow:

  • Preparation: Charge a round-bottom flask with 3,5-dimethoxyphenol and MeCN. Stir until fully dissolved. Cool the solution to 0°C using an ice bath to kinetically favor the para-product.

  • Addition: Add NBS portion-wise over 30 minutes. Note: Rapid addition causes localized high concentration, leading to dibromo impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine and 5% sodium thiosulfate (to remove trace bromine).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The 4-bromo isomer typically elutes after the 2-bromo isomer due to symmetry and polarity differences.
    
B. Legacy Protocol (Reference Only)

Method: Dropwise addition of


 in Glacial Acetic Acid.
Critical Flaw:  The generation of HBr gas creates an autocatalytic effect that accelerates the reaction, often leading to runaway poly-bromination. This method requires strict temperature control (<5°C) and immediate quenching to achieve acceptable results.
Process Workflow Diagram

Workflow Start Start: Dissolve 3,5-Dimethoxyphenol in MeCN (0°C) Step1 Add NBS (1.05 eq) Portion-wise (30 min) Start->Step1 Step2 Stir at 25°C (4-6 hrs) Monitor via HPLC/TLC Step1->Step2 Decision Is Conversion >95%? Step2->Decision Decision->Step2 No (Extend Time) Quench Quench with Na2S2O3 (aq) Extract with EtOAc Decision->Quench Yes Purify Flash Chromatography Separate Isomers Quench->Purify End Final Product: 4-Bromo-3,5-dimethoxyphenol Purify->End

Caption: Step-by-step workflow for the optimized NBS bromination protocol.

References

  • Regioselective Bromination of Phenols

    • Title: Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent.
    • Source: RSC Advances, 2018.
    • URL:[Link]

    • Relevance: Validates the use of alternative brominating agents for electron-rich phenols to improve yield and selectivity.
  • NBS Bromination Methodologies

    • Title: Regioselective synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile.[1][2]

    • Source: Tetrahedron Letters / ScienceDirect.
    • URL:[Link]

    • Relevance: Establishes NBS/MeCN as a superior system for activated aromatic rings compared to elemental bromine.
  • Synthesis of 4-Bromo-3,5-dimethoxyphenol

    • Title: Synthesis of 4-bromo-3,5-dimethoxyphenol (Compound 24 via PIDA-AlBr3 system).
    • Source: Royal Society of Chemistry (Supplementary Info).
    • URL:[Link][1]

    • Relevance: Provides specific spectral data (NMR) and yield benchmarks (43% unoptimized) for the specific target compound.
  • General Phenol Bromination Guidelines

    • Title: Bromination of Phenols (Organic Syntheses).[3]

    • Source: Organic Syntheses, Coll.[4] Vol. 2.

    • URL:[Link]

    • Relevance: Provides the baseline "Legacy" method for comparison.

Sources

Validation

A Comparative Guide to In-Process Controls for the Synthesis of 4-Bromo-3,5-dimethoxyphenol

Introduction: The Critical Role of In-Process Controls in Aromatic Synthesis 4-Bromo-3,5-dimethoxyphenol is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In-Process Controls in Aromatic Synthesis

4-Bromo-3,5-dimethoxyphenol is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a substituted aromatic ring, necessitates precise control during synthesis to ensure regioselectivity, minimize impurity formation, and ultimately guarantee the quality and efficacy of the final product. In-process controls (IPCs) are the cornerstone of a robust and reproducible synthetic process.[1] They are real-time checks and analyses performed during manufacturing to monitor and, if necessary, adjust the process, ensuring the intermediate or final product conforms to its specifications.[2] This guide provides a comparative analysis of in-process control strategies for two common synthetic routes to 4-Bromo-3,5-dimethoxyphenol, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

Synthetic Route 1: Electrophilic Bromination of 3,5-Dimethoxyphenol with N-Bromosuccinimide (NBS)

This route is often favored for its milder reaction conditions and improved selectivity compared to using elemental bromine.[3] N-Bromosuccinimide (NBS) serves as a reliable source of electrophilic bromine.

Reaction Scheme:

3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Reaction_Mixture Reaction_Mixture 3,5-Dimethoxyphenol->Reaction_Mixture Start Quenching Quenching Reaction_Mixture->Quenching IPC_Monitoring NBS NBS NBS->Reaction_Mixture Reagent Solvent Solvent Solvent->Reaction_Mixture Work-up Work-up Quenching->Work-up Reaction_Completion Isolation Isolation Work-up->Isolation 4-Bromo-3,5-dimethoxyphenol 4-Bromo-3,5-dimethoxyphenol Isolation->4-Bromo-3,5-dimethoxyphenol Final Product

Caption: Workflow for the synthesis of 4-Bromo-3,5-dimethoxyphenol using NBS.

In-Process Control Strategy for NBS Route

The primary challenges in this synthesis are ensuring complete consumption of the starting material and minimizing the formation of di-brominated and other impurities.

Critical Process Parameter (CPP) In-Process Control (IPC) Method Acceptance Criteria Rationale and Scientific Insight
Reaction Completion Thin Layer Chromatography (TLC)Starting material spot is absent or has a relative intensity of <1% compared to the product spot.TLC is a rapid and cost-effective technique to monitor the disappearance of the starting material (3,5-dimethoxyphenol) and the appearance of the product. The difference in polarity between the starting phenol and the brominated product allows for clear separation.[2][4]
Impurity Profile (Di-bromination) High-Performance Liquid Chromatography (HPLC)Area % of di-brominated impurity < 0.5%.HPLC provides quantitative data on the purity of the reaction mixture.[5][6][7][8][9] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) can effectively separate the starting material, the desired mono-brominated product, and any di-brominated byproducts.
Residual NBS Quench Test (e.g., starch-iodide paper)Negative test for oxidizing agents after quenching.Unreacted NBS can interfere with downstream processing and pose a safety hazard. A simple qualitative test after quenching with a reducing agent (e.g., sodium thiosulfate) ensures its complete removal.[10]
Product Confirmation Gas Chromatography-Mass Spectrometry (GC-MS)Mass spectrum consistent with the molecular weight of 4-Bromo-3,5-dimethoxyphenol.GC-MS of a reaction aliquot can confirm the formation of the desired product by identifying its characteristic molecular ion peak and fragmentation pattern.[11][12][13][14][15][16]

Synthetic Route 2: Direct Bromination of 3,5-Dimethoxyphenol with Elemental Bromine (Br₂)

Direct bromination with elemental bromine is a more traditional and atom-economical approach. However, it requires stricter control to manage the high reactivity of bromine and prevent over-bromination.[17][18]

Reaction Scheme:

3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Reaction_Mixture Reaction_Mixture 3,5-Dimethoxyphenol->Reaction_Mixture Start Quenching Quenching Reaction_Mixture->Quenching IPC_Monitoring Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Mixture Reagent Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction_Mixture Work-up Work-up Quenching->Work-up Reaction_Completion Isolation Isolation Work-up->Isolation 4-Bromo-3,5-dimethoxyphenol 4-Bromo-3,5-dimethoxyphenol Isolation->4-Bromo-3,5-dimethoxyphenol Final Product

Sources

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